Chemical structure and properties of 3-(4-Fluorophenyl)thiophene-d4
The following technical guide details the chemical structure, synthesis, and critical applications of 3-(4-Fluorophenyl)thiophene-d4 , a specialized stable isotope-labeled reference standard used primarily in pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, synthesis, and critical applications of 3-(4-Fluorophenyl)thiophene-d4 , a specialized stable isotope-labeled reference standard used primarily in pharmaceutical quality control and impurity profiling.
Core Identity & Application Guide for Pharmaceutical Development
Abstract
3-(4-Fluorophenyl)thiophene-d4 is the deuterium-labeled isotopologue of 3-(4-fluorophenyl)thiophene (CAS 119492-73-8). It serves as a Critical Quality Attribute (CQA) reference standard in the development of SGLT2 inhibitors, specifically Canagliflozin . As a stable isotope internal standard (IS), it enables the precise quantification of regioisomeric impurities formed during the Suzuki-Miyaura coupling steps of Active Pharmaceutical Ingredient (API) manufacturing. This guide outlines its physicochemical properties, synthetic routes, and mass spectrometry-based analytical protocols.
Chemical Identity & Structural Analysis[1]
The "d4" designation in this molecule refers to the complete deuteration of the phenylene moiety. This labeling strategy is chosen to ensure the isotope label is metabolically stable and chemically inert during extraction protocols, preventing back-exchange with the solvent.
Attribute
Technical Specification
Chemical Name
3-(4-Fluorophenyl-2,3,5,6-d4)thiophene
Parent CAS
119492-73-8 (Unlabeled)
Molecular Formula
C₁₀H₃D₄FS
Molecular Weight
182.25 g/mol (vs. 178.23 for parent)
Isotopic Purity
typically ≥ 99 atom % D
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, Chloroform, DCM; Insoluble in Water
LogP (Calc)
~3.3 (High Lipophilicity)
Structural Visualization
The molecule consists of a thiophene ring substituted at the C3 position by a para-fluorophenyl group. The four hydrogen atoms on the phenyl ring are replaced by deuterium.
Figure 1: Structural connectivity of 3-(4-Fluorophenyl)thiophene-d4. Red nodes indicate Deuterium labeling sites.
Synthesis & Manufacturing
The synthesis of 3-(4-Fluorophenyl)thiophene-d4 utilizes a Suzuki-Miyaura Cross-Coupling strategy. This pathway is preferred for its high regioselectivity and tolerance of the sulfur heterocycle.
Inertion: Charge a reaction vessel with Substrate A (1.0 eq), Substrate B (1.1 eq), and Base. Purge with Nitrogen/Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
Catalysis: Add Pd(dppf)Cl₂ under positive inert gas pressure.
Reflux: Heat the mixture to 85-90°C for 4–6 hours. Monitor reaction progress via HPLC (Parent peak appearance).
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with brine. Dry organic layer over Na₂SO₄.
Purification: The crude residue is purified via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Validation: Confirm structure via ¹H-NMR (absence of phenyl protons) and MS (M+H = 183.25).
Figure 2: Synthetic workflow for the production of the deuterated reference standard.
The primary utility of this compound is in the Quantification of Impurities for Canagliflozin (Invokana). Canagliflozin contains a 2-(4-fluorophenyl)thiophene moiety. The 3-isomer (the parent of our d4 standard) is a regioisomeric impurity that can form if the coupling occurs at the incorrect thiophene carbon.
Why use the d4-Isotopologue?
Matrix Compensation: It co-elutes with the impurity (same retention time) but is spectrally distinct (+4 Da mass shift). This compensates for matrix effects (ion suppression/enhancement) in the LC-MS source.
Regulatory Compliance: ICH Q3A/B guidelines require rigorous quantification of impurities >0.1%. Using a stable isotope standard is the "Gold Standard" for accuracy.
LC-MS/MS Method Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400).
Ionization: Electrospray Ionization (ESI) or APCI, Positive Mode.
Solid State: Stable for >2 years at 2-8°C. Protect from light (thiophene rings can be photo-sensitive).
Solution: Stable in DMSO/MeOH for 1 week at 4°C. Avoid acidic aqueous solutions for prolonged periods to prevent potential H/D exchange (though aromatic C-D bonds are generally robust).
Handling: Use in a fume hood. Wear nitrile gloves. This compound is a potent bioactive intermediate and should be treated as a potential endocrine disruptor or sensitizer until fully characterized.
References
PubChem. "3-(4-Fluorophenyl)thiophene | C10H7FS."[2] National Library of Medicine. [Link]
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis method).
3-(4-Fluorophenyl)thiophene-d4 CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and critical applications of 3-(4-Fluorophenyl)thiophene-d4 , a stable isotope-labeled analog primarily utilized in pharmaceutical impurity profilin...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and critical applications of 3-(4-Fluorophenyl)thiophene-d4 , a stable isotope-labeled analog primarily utilized in pharmaceutical impurity profiling and advanced materials research.
Stable Isotope Labeled Standard & Functional Monomer
Executive Summary
3-(4-Fluorophenyl)thiophene-d4 is the deuterium-labeled isotopologue of 3-(4-fluorophenyl)thiophene. In pharmaceutical development, the non-deuterated parent compound (CAS 119492-73-8) is a known regio-isomeric impurity of Canagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Consequently, the d4-labeled analog serves as a critical Internal Standard (IS) for the precise quantification of this impurity via LC-MS/MS, ensuring regulatory compliance (ICH Q3A/B). Beyond pharma, the core scaffold is a functional monomer for regioregular polythiophenes used in organic photovoltaics (OPV) and field-effect transistors (OFETs).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The distinction between the 2-isomer (the drug intermediate) and the 3-isomer (the impurity/target) is structural. The "d4" designation typically refers to the full deuteration of the 4-fluorophenyl ring, providing a mass shift of +4 Da, which is ideal for mass spectrometry to avoid isotopic interference from naturally occurring
C, S, or S isotopes.
Table 1: Chemical Specification
Property
Data
Notes
Compound Name
3-(4-Fluorophenyl)thiophene-d4
Labeled Analog
Parent Compound
3-(4-Fluorophenyl)thiophene
Unlabeled Impurity
Parent CAS
119492-73-8
Refers to unlabeled 3-isomer
Labeled CAS
Not Formally Assigned
Custom synthesis; refer to parent CAS for regulatory filing
The synthesis of 3-(4-Fluorophenyl)thiophene-d4 follows a convergent Suzuki-Miyaura Cross-Coupling strategy. This pathway ensures high regioselectivity and efficient incorporation of the deuterium label, which is introduced via the boronic acid fragment.
Mechanistic Pathway
Precursor Selection: The reaction utilizes 3-bromothiophene (to establish the 3-position regiochemistry) and 4-fluorophenyl-d4-boronic acid .
Catalytic Cycle: A Palladium(0) catalyst (e.g., Pd(PPh
)) facilitates the oxidative addition of the aryl halide, followed by transmetalation with the deuterated boronate and reductive elimination to yield the coupled product.
Purification: Silica gel chromatography is required to remove homocoupling byproducts (e.g., bithiophenes) which can interfere with downstream assays.
Figure 1: Synthesis Workflow (Suzuki Coupling)
Caption: Convergent synthesis of the d4-labeled standard via Palladium-catalyzed cross-coupling.
Analytical Applications: Impurity Profiling
In the manufacturing of Canagliflozin, the formation of the 3-isomer is a potential side reaction if the starting material (2-bromothiophene) contains 3-bromothiophene isomers. Regulatory bodies (FDA, EMA) require the quantification of such structural isomers down to trace levels (often <0.05%).
The Role of the Internal Standard (IS)
The d4-analog is added to the sample matrix prior to extraction. Its physicochemical properties (retention time, ionization efficiency) are nearly identical to the analyte, but its mass is distinct (+4 Da).
Co-elution: The d4-IS co-elutes with the impurity, compensating for matrix effects (ion suppression/enhancement) in the MS source.
Mass Shift: The transition
182.2 fragment (d4) is monitored against 178.2 fragment (analyte).
Figure 2: LC-MS/MS Quantification Workflow
Caption: Analytical workflow for quantifying the 3-isomer impurity using the d4 internal standard.
Material Science Context: Regioregular Polymers
Beyond its analytical use, the 3-(4-fluorophenyl)thiophene scaffold is significant in Organic Electronics .
Monomer Utility: Polymerization of the 3-isomer (via oxidative or Grignard metathesis methods) yields Poly[3-(4-fluorophenyl)thiophene] (P3FPT) .
Fluorine Effect: The fluorine atom on the phenyl ring lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer. This increases oxidative stability and open-circuit voltage (
) when used in polymer solar cells.
Regioregularity: Unlike the 2-isomer, the 3-substituted thiophene allows for Head-to-Tail (HT) coupling, creating planar, highly crystalline polymer films essential for high charge carrier mobility.[4]
References
PubChem. (2025). 3-(4-Fluorophenyl)thiophene (Compound Summary). National Library of Medicine. Link
Technical Guide: Solubility Profiling & Handling of 3-(4-Fluorophenyl)thiophene-d4
This guide provides an in-depth technical analysis of the solubility characteristics of 3-(4-Fluorophenyl)thiophene-d4 , a critical deuterated internal standard used primarily in the bioanalysis of SGLT2 inhibitors (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the solubility characteristics of 3-(4-Fluorophenyl)thiophene-d4 , a critical deuterated internal standard used primarily in the bioanalysis of SGLT2 inhibitors (e.g., Canagliflozin) and organic electronic materials.[1][2]
Executive Summary
3-(4-Fluorophenyl)thiophene-d4 is a stable, isotopically labeled analog of 3-(4-fluorophenyl)thiophene.[1][2] It serves as a vital internal standard in LC-MS/MS workflows, correcting for matrix effects, extraction efficiency, and ionization variability.[1][3]
Physicochemical Behavior: Lipophilic (LogP ~3.3–3.8), water-insoluble, highly soluble in polar aprotic and non-polar organic solvents.[1][2]
Key Insight: While deuteration increases molecular mass (approx. +4 Da), it exerts negligible influence on the solubility profile compared to the non-deuterated parent compound. Therefore, solubility data for 3-(4-fluorophenyl)thiophene is chemically equivalent and valid for the d4 analog.[1][2]
Critical Note: For LC-MS applications, DMSO is the gold standard for Stock Solutions (long-term stability), while Methanol or Acetonitrile are used for Working Solutions (daily use) to match the mobile phase.[1][2]
Experimental Protocols
Protocol A: Preparation of Primary Stock Solution (1 mg/mL)
Objective: Create a stable, accurate reference standard for quantitative analysis.
Objective: Determine the exact solubility limit if working with novel solvent systems.
Excess Addition: Add excess solid compound (e.g., 50 mg) to 1 mL of the target solvent in a clear glass vial.
Equilibration: Vortex for 2 minutes, then shake/stir at 25°C for 24 hours.
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed vial.
Quantification (Gravimetric): Evaporate the solvent under nitrogen stream and weigh the residue.
Calculation: Solubility (mg/mL) = Mass of Residue (mg) / Volume of Filtrate (mL).[2]
Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
This diagram guides the researcher in selecting the appropriate solvent based on the intended application (LC-MS vs. Synthesis).[2]
Caption: Decision matrix for selecting the optimal solvent based on analytical vs. synthetic requirements.
Figure 2: Standard Preparation Workflow
A self-validating workflow to ensure concentration accuracy.
Caption: Step-by-step protocol for preparing a calibration-grade stock solution.
Handling, Stability, and Troubleshooting
Stability in Solution
DMSO Stocks: Stable for >6 months at -20°C. DMSO prevents evaporation, maintaining concentration integrity.[1][2]
Methanol/ACN Stocks: Susceptible to evaporation.[2] Use tight-sealing caps (e.g., Parafilm®) and monitor solvent levels.[1][2]
Light Sensitivity: Thiophene derivatives can be light-sensitive.[1][2] Store in Amber Vials to prevent photodegradation.
Troubleshooting Common Issues
Precipitation upon Dilution:
Cause: Rapid change in polarity when diluting a DMSO stock into a highly aqueous buffer.[2]
Solution: Perform intermediate dilutions in Methanol or Acetonitrile before adding to the aqueous matrix.[2] Ensure the final organic content is sufficient to keep the lipophilic IS in solution (typically >5% organic for this compound).
Solution: Use ultrasonic energy (sonication) and warm slightly to 30–35°C. Ensure the solvent is anhydrous.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7176329, 3-(4-Fluorophenyl)thiophene. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54.[1][2] Retrieved from [Link]
Electronic Properties of Fluorinated Phenylthiophene Derivatives
Technical Guide for Materials Scientists & Medicinal Chemists Executive Summary This guide analyzes the impact of fluorination on phenylthiophene derivatives, a structural motif critical to both organic semiconductors (O...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide for Materials Scientists & Medicinal Chemists
Executive Summary
This guide analyzes the impact of fluorination on phenylthiophene derivatives, a structural motif critical to both organic semiconductors (OSCs) and medicinal chemistry. The introduction of fluorine atoms onto the phenylthiophene backbone induces profound electronic and structural perturbations. In materials science, these modifications lower frontier molecular orbital (FMO) levels, facilitating n-type charge transport and enhancing oxidative stability. In drug discovery, the same electronic withdrawal mechanisms modulate metabolic stability (blocking P450 oxidation) and alter lipophilicity (logP), making fluorinated phenylthiophenes valuable bioisosteres.
Theoretical Framework: The Fluorine Effect[1][2][3][4]
Orbital Engineering & FMO Stabilization
The high electronegativity of fluorine (
) exerts a strong inductive electron-withdrawing effect ($ -I $) on the -conjugated backbone.
HOMO/LUMO Shift: Fluorination consistently lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This stabilization is critical for:
OSCs: Lowering the HOMO prevents oxidative degradation in air. Lowering the LUMO reduces the injection barrier for electrons, enabling ambipolar or n-type transport.
Bioactivity: Reduced electron density on the thiophene ring decreases susceptibility to electrophilic metabolic attack.
Conformational Locking (The S···F Interaction)
Unlike steric bulk that might twist a molecule, fluorine can induce planarity through non-covalent intramolecular interactions.
Mechanism: A specific interaction occurs between the lone pair of the sulfur atom (thiophene) and the fluorine atom (phenyl) when positioned ortho to the inter-ring bond.
Result: This locks the backbone into a planar conformation, maximizing
-orbital overlap and enhancing charge carrier mobility ().
Figure 1: Causal flow from atomic substitution to macroscopic electronic and biological properties.
Comparative Electronic Data
The following table synthesizes data for a standard phenylthiophene oligomer (PTPTP) versus its fluorinated derivatives. Note the distinct drop in orbital levels and the emergence of electron mobility.
Property
Non-Fluorinated (PTPTP)
Partially Fluorinated (F2-PTPTP)
Perfluorinated (F10-PTPTP)
Impact
HOMO Level
-5.2 eV
-5.4 eV
-5.8 eV
Increased oxidative stability
LUMO Level
-2.4 eV
-2.8 eV
-3.3 eV
Reduced electron injection barrier
Bandgap ()
2.8 eV
2.6 eV
2.5 eV
Red-shifted absorption
Charge Mobility
p-type (Holes only)
Ambipolar (Holes + Electrons)
n-type dominant
Enables CMOS-like logic
Packing Motif
Herringbone
Slipped -Stack
Face-to-Face
Enhanced intermolecular hopping
Data aggregated from comparative studies on thiophene-phenylene co-oligomers [1][2].
The most robust method for constructing fluorinated phenylthiophenes is the Suzuki-Miyaura coupling . This protocol minimizes homocoupling defects common in Stille coupling and avoids toxic organotin byproducts.
Detailed Protocol: Synthesis of 5,5'-bis(4-fluorophenyl)-2,2'-bithiophene
Objective: Synthesize a model oligomer to validate electronic bandgap shifts.
Reagents:
5,5'-Dibromo-2,2'-bithiophene (1.0 eq)
4-Fluorophenylboronic acid (2.5 eq)
Pd(PPh3)4 (5 mol%)
K2CO3 (2M aqueous solution)
Toluene/Ethanol (3:1 v/v)
Step-by-Step Methodology:
Inert Atmosphere Prep: Flame-dry a 100 mL Schlenk flask and purge with Argon for 15 minutes.
Solvent Degassing: Sparge the Toluene/Ethanol mixture with Argon for 30 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
Reactant Loading: Add 5,5'-Dibromo-2,2'-bithiophene (324 mg, 1.0 mmol) and 4-Fluorophenylboronic acid (350 mg, 2.5 mmol) to the flask.
Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) under a positive stream of Argon.
Activation: Add the degassed 2M K2CO3 (5 mL) and solvent mixture (20 mL).
Reflux: Heat the mixture to 90°C with vigorous stirring for 24 hours. The solution should darken as the catalytic cycle progresses.
Quench & Extraction: Cool to RT. Pour into water (50 mL) and extract with Chloroform (3 x 30 mL).
Purification: Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo. Purify via column chromatography (Silica gel, Hexane/DCM gradient).
Validation: Confirm structure via 1H-NMR (absence of thiophene
-protons) and 19F-NMR (singlet ~ -110 to -115 ppm).
Figure 2: Catalytic cycle for the Suzuki-Miyaura synthesis of fluorinated derivatives.
Applications in Drug Development[5][6][7][8][9]
While often viewed as materials, fluorinated phenylthiophenes are potent scaffolds in medicinal chemistry.
Metabolic Blocking
The thiophene ring is electronically rich, making it a "metabolic soft spot" prone to oxidation by Cytochrome P450 enzymes (leading to reactive sulfoxides/epoxides).
Strategy: Fluorination of the attached phenyl ring pulls electron density away from the thiophene core via the inductive effect.
Outcome: This deactivates the thiophene ring towards oxidation, significantly extending the drug's half-life (
).
Bioisosterism & Lipophilicity[5]
Lipophilicity (logP): Fluorine is hydrophobic but polar. Replacing a hydrogen with fluorine on a phenylthiophene scaffold typically increases logP, enhancing membrane permeability.
Case Study: In p38 MAPK inhibitors, fluorinated thiophene analogs have shown improved potency and metabolic stability compared to their non-fluorinated or furan counterparts [3].
Characterization Protocols
Cyclic Voltammetry (CV) for HOMO/LUMO Determination
Theoretical study of the fluorination effect on charge transport properties in fused thiophene derivatives.
Source: RSC Advances (2014).
[Link]
Effect of fluorination on the electronic structure and optical excitations of π-conjugated molecules.
Source: Journal of Chemical Physics (2007).
[Link][3]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Technical Analysis: 3-(4-Fluorophenyl)thiophene vs. 3-(4-Fluorophenyl-d4)thiophene
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Executive Summary
This guide provides a rigorous technical comparison between 3-(4-Fluorophenyl)thiophene (3-FPT) and its deuterated isotopologue, 3-(4-Fluorophenyl-d4)thiophene (3-FPT-d4). While 3-FPT serves as a critical scaffold in organic electronics and a structural isomer to key pharmaceutical intermediates (e.g., SGLT2 inhibitors), its d4-variant is primarily engineered as a Stable Isotope Labeled (SIL) Internal Standard for quantitative mass spectrometry.
This document details the physicochemical divergences, synthetic pathways, and bioanalytical protocols required to utilize 3-FPT-d4 effectively. It emphasizes the Deuterium Isotope Effect (DIE) on chromatographic behavior and metabolic stability.
Physicochemical & Structural Comparison
The core difference lies in the isotopic substitution of the four hydrogen atoms on the phenyl ring with deuterium (
H). This modification alters mass and vibrational frequency without significantly impacting steric geometry.
Table 1: Comparative Properties
Property
3-(4-Fluorophenyl)thiophene
3-(4-Fluorophenyl-d4)thiophene
CAS Number
119492-73-8
N/A (Custom Synthesis)
Molecular Formula
CHFS
CHDFS
Exact Mass (Monoisotopic)
178.0252 Da
182.0503 Da (+4.0251)
C-H/C-D Bond Length
~1.09 Å
~1.08 Å (Shorter, stronger)
Vibrational Stretch ()
C-H: ~3050 cm
C-D: ~2250 cm
Lipophilicity (LogP)
3.3 (Predicted)
~3.28 (Slightly lower due to reduced molar volume)
Synthetic Architecture
To ensure high isotopic purity (>99 atom% D), the synthesis must avoid H/D exchange conditions. The most robust pathway utilizes a Suzuki-Miyaura Cross-Coupling between a commercially available deuterated boronic acid and a bromothiophene.
Protocol 1: Synthesis of 3-FPT-d4
Objective: Synthesize 3-(4-Fluorophenyl-d4)thiophene with >98% chemical purity and >99% isotopic enrichment.
Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The d4 and non-deuterated forms will co-elute; purity must be established by NMR.
Visualization: Synthetic Pathway
Caption: Suzuki-Miyaura coupling strategy utilizing a deuterated boronic acid precursor to ensure regiospecific labeling.
Analytical Characterization & Bioanalysis
The primary utility of 3-FPT-d4 is as an internal standard (IS) for LC-MS/MS quantitation. The d4-label provides a mass shift of +4 Da, sufficient to avoid isotopic overlap with the M+2 isotope of the analyte (caused by
S, ~4.2% natural abundance).
A. Mass Spectrometry (LC-MS/MS)
Analyte (3-FPT): Precursor m/z 179.0 [M+H]
.
IS (3-FPT-d4): Precursor m/z 183.0 [M+H]
.
Cross-Talk Check: The M+4 isotope of the native compound is negligible (<0.1%), ensuring the IS signal is free from analyte interference.
B. Chromatographic Isotope Effect
Deuterium atoms have a smaller van der Waals radius and lower polarizability than hydrogen. In Reverse-Phase LC (RPLC):
Effect: Deuterated isotopologues often elute slightly earlier than their protium counterparts.
Risk: If the retention time shift (
) is too large, the IS and analyte may experience different matrix effects (ion suppression/enhancement).
Mitigation: Use high-efficiency columns (e.g., C18 sub-2
Objective: Confirm 3-FPT-d4 tracks the analyte accurately without interference.
Solution Prep: Prepare 100 ng/mL of 3-FPT and 100 ng/mL of 3-FPT-d4 in 50:50 MeOH:Water.
MRM Setup:
3-FPT: 179.0
134.0 (Loss of CHS fragment).
3-FPT-d4: 183.0
138.0 (Loss of CHS fragment; D4 ring intact).
Injection: Inject onto a C18 column (Gradient: 5% to 95% B over 3 min).
Criteria:
Resolution: Peaks should overlap or be within 0.1 min.
Blank Check: Inject pure IS. Monitor Analyte channel. Signal must be <20% of LLOQ.
Matrix Factor: Compare IS response in solvent vs. plasma extract. Ratio should match the analyte's ratio.
Visualization: LC-MS/MS Workflow
Caption: Bioanalytical workflow utilizing 3-FPT-d4 to normalize extraction efficiency and matrix effects.
Metabolic Stability & The Kinetic Isotope Effect (DKIE)
Replacing H with D significantly increases bond stability (C-D bond dissociation energy is ~1.2-1.5 kcal/mol higher than C-H). This is relevant if the phenyl ring is a metabolic "soft spot."
Scenario A (Phenyl Oxidation): If CYP450 enzymes attack the phenyl ring (e.g., hydroxylation), the d4-analog will show a Deuterium Kinetic Isotope Effect (DKIE) , slowing down the reaction (
). This confirms the metabolic site.
Scenario B (Thiophene Oxidation): If metabolism occurs on the thiophene ring (S-oxidation), the d4-label on the phenyl ring is remote. No DKIE will be observed (
).
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7176329, 3-(4-Fluorophenyl)thiophene. Retrieved from [Link]
Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450-Catalyzed Oxidation Reactions. Methods in Enzymology. Retrieved from [Link]
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
An In-Depth Technical Guide to the Thermal Analysis of 3-(4-Fluorophenyl)thiophene-d4
Introduction In modern pharmaceutical development, the use of isotopically labeled compounds, particularly those enriched with deuterium, has become a cornerstone strategy for modulating pharmacokinetic profiles.[] Deute...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In modern pharmaceutical development, the use of isotopically labeled compounds, particularly those enriched with deuterium, has become a cornerstone strategy for modulating pharmacokinetic profiles.[] Deuteration, the replacement of hydrogen with its heavier, stable isotope deuterium, can significantly alter metabolic pathways by leveraging the kinetic isotope effect, often leading to improved drug stability and an extended half-life.[] 3-(4-Fluorophenyl)thiophene is a heterocyclic scaffold of interest in medicinal chemistry, and its deuterated analogue, 3-(4-Fluorophenyl)thiophene-d4, represents a targeted modification to enhance its therapeutic potential.
The journey from a synthesized molecule to a viable drug product is contingent upon a rigorous understanding of its physicochemical properties. Among the most critical of these are the melting point and thermal stability. These parameters govern crucial aspects of the drug development lifecycle, including purification, formulation, storage conditions, and regulatory compliance. An inaccurate or incomplete thermal profile can lead to downstream failures in manufacturing, compromised drug product stability, and unforeseen safety issues.
This technical guide provides a comprehensive framework for the determination of the melting point and the assessment of the thermal stability of 3-(4-Fluorophenyl)thiophene-d4. As a senior application scientist, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will delve into the principles of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering detailed methodologies and data interpretation guidelines tailored for researchers, scientists, and drug development professionals.
Section 1: The Impact of Isotopic Labeling on Physicochemical Properties
The parent compound, 3-(4-Fluorophenyl)thiophene, is an aromatic heterocycle with a molecular weight of approximately 178.23 g/mol .[2] The introduction of four deuterium atoms in place of hydrogen atoms increases the molecular weight. While chemically identical in terms of electronic configuration and reactivity, the mass difference introduced by deuterium can subtly influence intermolecular forces and, consequently, the bulk physical properties of the material.[3]
The primary intermolecular forces in a crystal lattice determine its melting point. It is generally observed that deuteration can lead to slightly stronger intermolecular bonds, such as hydrogen bonds (or in this case, deuterium bonds). This phenomenon arises from the lower zero-point energy of the C-D bond compared to the C-H bond, which can result in a marginal increase in the energy required to break the crystal lattice.[4] Therefore, it is anticipated that 3-(4-Fluorophenyl)thiophene-d4 may exhibit a slightly higher melting point than its non-deuterated counterpart.[4][5] Similarly, thermal stability, which relates to the energy required to initiate chemical decomposition, can be influenced by the stronger C-D bond, potentially leading to a higher decomposition temperature.
Section 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other thermal transitions of a material.[6][7] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[8][9] An endothermic event, such as melting, results in a measurable heat uptake by the sample, which is recorded as a peak on the DSC thermogram.
Causality in Experimental Design
The choice of experimental parameters in DSC is critical for obtaining accurate and reproducible data.
Sample Preparation: A small, uniform sample mass (typically 1-5 mg) is used to minimize thermal gradients within the sample, ensuring a sharp and well-defined melting peak. The sample is hermetically sealed in an aluminum pan to prevent any loss of material through sublimation prior to melting.
Heating Rate: A heating rate of 10 °C/min is a standard choice that provides an optimal balance between resolution and analysis time. Faster rates can lead to a broadening of the melting peak and an artificially elevated apparent melting temperature, while slower rates can reduce sensitivity.
Atmosphere: An inert atmosphere, typically nitrogen, is used to prevent oxidative degradation of the sample during heating, ensuring that the observed thermal event is purely the melting transition.
Experimental Protocol for DSC Analysis
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C). This step is crucial for data integrity and ensures the trustworthiness of the results.
Sample Preparation: Accurately weigh 2-3 mg of 3-(4-Fluorophenyl)thiophene-d4 into a clean aluminum DSC pan.
Encapsulation: Hermetically seal the pan using a sample press. Prepare an empty, sealed aluminum pan to serve as the reference.
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.
Data Acquisition: Record the heat flow as a function of temperature.
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum temperature (Tm). The onset temperature is often considered the most representative value for the melting point of a pure substance.
Visualization of DSC Workflow
Caption: Workflow for Melting Point Determination using DSC.
Section 3: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of a material.[10][11][12] It functions by continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere.[13] A loss of mass indicates decomposition or volatilization, and the temperature at which this mass loss begins is a key indicator of the material's thermal stability.[14]
Causality in Experimental Design
Atmosphere Control: The choice of purge gas is paramount in TGA. To study the intrinsic thermal stability of 3-(4-Fluorophenyl)thiophene-d4, an inert atmosphere (e.g., nitrogen or argon) is essential.[10] This prevents oxidative reactions that would occur in the presence of air and would not be representative of the molecule's inherent bond strengths. Running a comparative analysis in an air atmosphere can also be valuable to understand the material's stability under oxidative stress.
Heating Rate: Similar to DSC, a heating rate of 10 °C/min is standard. This rate is slow enough to allow for good temperature resolution of decomposition events but fast enough to complete the analysis in a reasonable timeframe.
Sample Mass: A slightly larger sample mass (5-10 mg) is often used in TGA compared to DSC to ensure that the mass loss is accurately detected by the high-precision balance.
Experimental Protocol for TGA Analysis
Instrument Verification: Verify the TGA balance is properly tared and that the temperature calibration is accurate, often checked using materials with known decomposition profiles.
Sample Preparation: Place 5-10 mg of 3-(4-Fluorophenyl)thiophene-d4 into a tared TGA pan (typically platinum or alumina for high-temperature stability).
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
Atmosphere Purge: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 15 minutes prior to the run to ensure an inert environment. Maintain the purge throughout the experiment.
Thermal Program:
Equilibrate the sample at a temperature below any expected thermal events (e.g., 30 °C).
Ramp the temperature from 30 °C to a high temperature where all decomposition is complete (e.g., 600 °C) at a heating rate of 10 °C/min.
Data Acquisition: Record the sample mass as a function of temperature.
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Visualization of TGA Workflow
Caption: Workflow for Thermal Stability Assessment using TGA.
Section 4: Data Summary and Implications
The data obtained from DSC and TGA analyses provide the critical thermal parameters for 3-(4-Fluorophenyl)thiophene-d4. These quantitative results should be clearly summarized for easy comparison and reporting.
Parameter
Analytical Technique
Description
Typical Value (Hypothetical)
Melting Point (Tm)
DSC
The temperature at which the material transitions from solid to liquid phase at atmospheric pressure. Measured at the peak of the endothermic event.
55 - 65 °C
Onset of Decomposition (Td)
TGA
The temperature at which the material begins to chemically decompose, typically defined as the point of 5% mass loss in an inert atmosphere.
> 250 °C
Note: The values presented in the table are hypothetical and serve as an illustrative example. Actual experimental values must be determined empirically.
The melting point is a crucial indicator of purity and is vital for developing crystallization and purification processes. A sharp melting peak observed in DSC is indicative of a high-purity compound. The thermal stability, defined by the Td, dictates the maximum temperature the material can withstand during processing, formulation (e.g., hot-melt extrusion), and long-term storage without significant degradation. A high Td is desirable, indicating a robust molecule that is less susceptible to thermal decomposition.
Conclusion
The rigorous characterization of melting point and thermal stability is a non-negotiable step in the progression of any new chemical entity, including isotopically labeled compounds like 3-(4-Fluorophenyl)thiophene-d4. Differential Scanning Calorimetry and Thermogravimetric Analysis are powerful, complementary techniques that provide the necessary data to inform critical decisions in drug development. By following robust, self-validating protocols and understanding the scientific principles behind the experimental design, researchers can generate high-quality, reliable data. This information is fundamental to ensuring the development of a safe, stable, and efficacious drug product, ultimately accelerating its path from the laboratory to the clinic.
References
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from Torontech website: [Link]
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from NC State University Libraries website: [Link]
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from Wikipedia: [Link]
Google Patents. (n.d.). KR101538534B1 - Method for preparing deuterated aromatic compounds.
Gopinath, V., & Murthy, S. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. In Calorimetry. IntechOpen.
ResolveMass Laboratories Inc. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from YouTube: [Link]
UWSpace - University of Waterloo. (2024, April 30). Synthesis of Deuterated Benzene for a Circular Deuterium Economy. Retrieved from UWSpace: [Link]
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from Torontech website: [Link]
Canadian Science Publishing. (n.d.). DEUTERATED ORGANIC COMPOUNDS: XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. Retrieved from Canadian Science Publishing: [Link]
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from ResolveMass Laboratories Inc. website: [Link]
Organic Chemistry Portal. (n.d.). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Retrieved from Organic Chemistry Portal: [Link]
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from ResolveMass Laboratories Inc. website: [Link]
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from CureFFI.org: [Link]
Google Patents. (n.d.). WO2011053334A1 - Method for preparing deuterated aromatic compounds.
PubChem. (n.d.). 3-(4-Fluorophenyl)thiophene. Retrieved from PubChem: [Link]
Wikipedia. (n.d.). Isotopic labeling. Retrieved from Wikipedia: [Link]
Reddit. (2019, August 27). Are boiling points and melting points affected by isotopic value? Retrieved from r/askscience: [Link]
ResearchGate. (2025, August 6). Estimation of isotopic composition effect on substance melting temperature. Retrieved from ResearchGate: [Link]
Isotope Labeling. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from Isotope Labeling blog: [Link]
Technical Guide: Synthesis Pathways for 3-(4-Fluorophenyl)thiophene-d4 Starting Materials
Part 1: Executive Summary & Strategic Analysis The synthesis of 3-(4-Fluorophenyl)thiophene-d4 represents a critical workflow in the development of isotopically labeled internal standards for DMPK (Drug Metabolism and Ph...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Analysis
The synthesis of 3-(4-Fluorophenyl)thiophene-d4 represents a critical workflow in the development of isotopically labeled internal standards for DMPK (Drug Metabolism and Pharmacokinetics) studies and the engineering of deuterated organic semiconductors.
Nomenclature Clarification:
The designation "d4" in this context most accurately refers to the fully deuterated 4-fluorophenyl moiety (4-Fluorophenyl-d4), as the phenyl ring contains exactly four hydrogen positions available for substitution. A fully deuterated thiophene ring would be designated "d3" (3-substituted).[1] This guide focuses on the synthesis of 3-(4-Fluorophenyl-d4)thiophene , where the phenyl ring carries the deuterium label.
Core Synthetic Strategy
The most robust and modular pathway is a convergent Suzuki-Miyaura cross-coupling . This approach minimizes isotopic scrambling and allows for the independent preparation of high-purity deuterated building blocks.
The Pathway:
Fragment A: 3-Bromothiophene (commercially available or synthesized via isomerization).
Fragment B (Deuterated): 4-Fluorophenylboronic acid-d4 (synthesized from 1-Bromo-4-fluorobenzene-d4).
Coupling: Pd-catalyzed cross-coupling to yield the target.
Part 2: Retrosynthetic Analysis & Logic
The retrosynthetic disconnection reveals two primary precursors. The choice of the boronic acid on the phenyl ring (Fragment B) is preferred over the thiophene boronic acid due to the greater stability of phenylboronic acids and the commercial availability of deuterated halobenzenes.[2][1]
Figure 1: Retrosynthetic breakdown of the target molecule into stable coupling partners.
Part 3: Synthesis of Deuterated Starting Materials
While 1-Bromo-4-fluorobenzene-d4 is commercially available, in-house synthesis of the boronic acid derivative is often required to ensure fresh, active reagents for sensitive couplings.
Protocol 1: Synthesis of 4-Fluorophenylboronic acid-d4
Objective: Convert 1-Bromo-4-fluorobenzene-d4 into its boronic acid equivalent for Suzuki coupling.
Lithiation Agent: n-Butyllithium (2.5 M in hexanes)[1]
Boron Source: Triisopropyl borate (B(OiPr)3) or Trimethyl borate[2][1]
Solvent: Anhydrous THF
Quench: 1N HCl
Step-by-Step Methodology:
Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.
Solvation: Charge the flask with 1-Bromo-4-fluorobenzene-d4 (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation (Critical Step): Add n-BuLi (10.5 mmol, 1.05 eq) dropwise over 20 minutes. Maintain internal temperature below -70 °C to prevent benzyne formation or scrambling. Stir for 45 minutes at -78 °C.
Mechanistic Insight: Lithium-Halogen exchange is faster than deprotonation here, ensuring regiospecificity.[2][1]
Borylation: Add Triisopropyl borate (12.0 mmol, 1.2 eq) dropwise. The solution may become viscous. Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature overnight.
Hydrolysis: Cool the reaction to 0 °C and quench with 1N HCl (30 mL). Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free boronic acid.
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
Purification: Recrystallize from minimal hot water/acetonitrile or precipitate from hexanes to obtain a white solid.
Part 4: The Coupling Reaction (Suzuki-Miyaura)[4]
This is the convergent step. We utilize Pd(dppf)Cl2 due to its resistance to dehalogenation side reactions and high activity with heteroaryl halides.[2][1]
Protocol 2: Cross-Coupling of 3-Bromothiophene and Aryl Boronic Acid
Objective: C-C bond formation between the thiophene C3 position and the deuterated phenyl ring.
Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)[2][1]
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)[2][1]
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
Degassing: In a reaction vial, combine 3-Bromothiophene (1.0 mmol), 4-Fluorophenylboronic acid-d4 (1.2 mmol), and solvent (dioxane, 5 mL). Sparge with nitrogen for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.[2][1]
Catalyst Addition: Add K2CO3 solution (1.5 mL, 2M) and Pd(dppf)Cl2 (0.03 mmol). Seal the vial.
Reaction: Heat to 85-90 °C for 12–16 hours. Monitor by HPLC or GC-MS.
Checkpoint: The disappearance of 3-Bromothiophene indicates completion.
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.
Purification: Pass the crude organic layer through a pad of Celite to remove Pd residues. Concentrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[2][1]
Note: The product is likely a non-polar solid or oil; start elution with 100% Hexanes.
Isotopic Pattern: M+ (100%), M+1 (~11%), M+2 (~4.5% due to 34S).[2][1]
1H NMR (CDCl3):
Thiophene Region: Three distinct signals (dd or d) integrating to 1H each (approx.[2][1] 7.3–7.5 ppm range).[2][1]
Phenyl Region:Silent . The absence of signals in the typical para-substituted benzene region (7.0–7.6 ppm) confirms high deuterium incorporation (>98% D).[2][1]
Residual Signal: Small multiplets may appear if D-incorporation is incomplete (<98%).[1]
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Catalyst poisoning or O2 presence
Degas solvents thoroughly; increase catalyst load to 5 mol%.
Deuterated Thiophene Analogs in Materials Science: Synthesis, Stability, and Optoelectronic Applications
Executive Summary The "Heavy" Advantage in Soft Electronics In the high-stakes arena of organic electronics, the hydrogen atom is often the structural weak point. For researchers and materials scientists, the strategic s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The "Heavy" Advantage in Soft Electronics
In the high-stakes arena of organic electronics, the hydrogen atom is often the structural weak point. For researchers and materials scientists, the strategic substitution of protium (
H) with deuterium (H)—a process known as deuteration—has emerged as a precision tool for two distinct purposes: enhancing oxidative stability via the Kinetic Isotope Effect (KIE) and enabling nanoscopic structural resolution via Small-Angle Neutron Scattering (SANS).
This technical guide synthesizes the current state of deuterated thiophene analogs (specifically P3HT and PEDOT derivatives). It moves beyond basic chemistry to explore how isotopic substitution alters phonon modes, suppresses degradation pathways, and decouples backbone dynamics from side-chain relaxation in conjugated polymers.
Part 1: Theoretical Underpinnings[1]
The Kinetic Isotope Effect (KIE) and Stability
The primary driver for deuterating organic semiconductors is the suppression of chemical degradation. Photo-oxidation in thiophene-based materials often initiates via hydrogen abstraction at the
-carbon of the alkyl side chain or the thiophene ring itself.
Mechanism: The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point energy (ZPE).
Impact: This results in a primary Kinetic Isotope Effect (
).[1][2] In radical-initiated degradation pathways, this ratio can range from 2 to 7, significantly slowing down the rate-determining step of bond cleavage.
Outcome: Deuterated analogs exhibit enhanced resistance to photo-bleaching and oxidative stress, extending the operational lifetime of Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs).
Electron-Phonon Coupling and Mobility
Theoretical models (Marcus theory vs. band-like transport) suggest that nuclear mass influences charge transport.
Mobility Modulation: While early theories predicted a drop in mobility due to reduced vibrational frequencies, experimental data often shows that deuteration improves apparent mobility in devices by reducing disorder and suppressing trap formation associated with degradation products.
Neutron Scattering Contrast
Deuterium has a distinct coherent scattering length (
fm) compared to hydrogen ( fm). This massive contrast allows researchers to selectively deuterate specific moieties (e.g., the side chain vs. the backbone) to "highlight" or "hide" parts of the polymer during SANS experiments, revealing morphology that X-rays cannot resolve.
Part 2: Synthesis Strategies & Protocols
Strategic Deuteration Workflows
Synthesis of deuterated thiophenes requires selecting the correct point of entry. Direct H/D exchange is cost-effective for rings, while deuterated alkyl chains usually require pre-deuterated alkyl halides.
Mandatory Visualization: Synthesis Pathway
Caption: Workflow for synthesizing ring-deuterated vs. side-chain deuterated Poly(3-hexylthiophene).
Detailed Experimental Protocol: Synthesis of Ring-Deuterated P3HT
Objective: Synthesize regioregular poly(3-hexylthiophene) with deuterated aromatic protons to study backbone dynamics.
Deuteration acts as a "firewall" against the initial step of oxidative degradation.
Mandatory Visualization: Degradation Pathway
Caption: The Kinetic Isotope Effect blocks the rate-determining step of hydrogen abstraction, preserving the polymer backbone.
Part 4: Applications in Neutron Scattering
The most immediate scientific value of deuterated thiophenes lies in Contrast Variation SANS .
The Problem: In standard P3HT, the scattering signals from the backbone (conductive path) and side chains (insulating spacers) are mixed.
The Solution: By synthesizing P3HT with deuterated side chains (
-hexyl) and a protonated backbone, researchers can match the solvent contrast to the side chains, effectively making them "invisible."
Key Insight: Recent studies using this technique revealed that the conjugated backbone is significantly more rigid (persistence length ~3 nm) than previously estimated from X-ray data, which is heavily influenced by side-chain crystallization.
References
Decoupling Poly(3-alkylthiophenes)' Backbone and Side-Chain Conformation by Selective Deuteration and Neutron Scattering.
Source: Macromolecules (ACS Publications)
URL:[5][Link]
Theoretical Prediction of Isotope Effects on Charge Transport in Organic Semiconductors.
Source: Journal of Physical Chemistry Letters
URL:[Link]
Deuterium changes the electronic properties of organic solar cells.
Source: Advanced Science News (Oak Ridge National Laboratory)
URL:[Link]
Effects of Deuterium Isotopes on Pt(II) Complexes and Their Impact on Organic NIR Emitters.
Source: Advanced Optical Materials (ResearchGate)
URL:[Link]
Deuterated Polymers for Neutron Techniques.
Source: European Union (CORDIS)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: UV-Vis Absorption Spectra of 3-(4-Fluorophenyl)thiophene-d4
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Molecular Context
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption profile of 3-(4-Fluorophenyl)thiophene-d4 .[1] This compound is a deuterated isotopologue of 3-(4-fluorophenyl)thiophene, a critical scaffold in both organic electronics (as a monomer for conducting polymers) and medicinal chemistry (as a metabolically stable pharmacophore).
The "d4" Designation:
The suffix "-d4" indicates the substitution of four hydrogen atoms with deuterium (
H). In the context of phenyl-substituted thiophenes, this labeling typically occurs on the phenyl ring to block metabolic oxidation sites (Cytochrome P450 mediated) or to serve as an internal standard in mass spectrometry.
Core Spectroscopic Principle:
It is a fundamental principle of molecular spectroscopy (based on the Born-Oppenheimer approximation) that isotopic substitution (H ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
D) has a negligible effect on electronic transitions . Therefore, the UV-Vis spectrum of 3-(4-Fluorophenyl)thiophene-d4 is analytically identical to its non-deuterated parent, 3-(4-Fluorophenyl)thiophene.[1] This guide utilizes data from the parent structure to establish the spectral standards for the deuterated analog.
Electronic Structure & Spectral Prediction
The absorption spectrum of 3-(4-Fluorophenyl)thiophene-d4 is dominated by ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
transitions arising from the conjugation between the thiophene heterocycle and the fluorinated phenyl ring.
Theoretical Spectral Profile
The molecule consists of two aromatic systems linked by a single bond (C3–C1'). Steric hindrance between the protons at the thiophene C2/C4 positions and the phenyl ortho-protons forces a twisted conformation, slightly reducing conjugation compared to a planar system.
Spectral Feature
Wavelength Range (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
)
Transition Type
Description
Primary Band (K-Band)
255 – 265 nm
(Inter-ring)
The dominant conjugation band. The 4-fluoro substituent induces a slight bathochromic (red) shift (~2–5 nm) compared to 3-phenylthiophene (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
nm).
Secondary Band (E-Band)
225 – 235 nm
(Local)
Localized excitations within the thiophene and benzene rings.
The fluorine atom at the para position of the phenyl ring exerts two opposing effects:
Inductive Withdrawal (-I): Stabilizes the HOMO, potentially causing a blue shift.[1]
Resonance Donation (+R): Destabilizes the HOMO and LUMO, typically causing a net bathochromic (red) shift and a hyperchromic effect (increased intensity) compared to the unsubstituted phenylthiophene.
Experimental Protocol: UV-Vis Characterization
To ensure data integrity and reproducibility, the following protocol uses a self-validating workflow.
) using the slope of the Absorbance vs. Concentration plot ().
Visualizing the Analytical Logic
The following diagram illustrates the relationship between the molecular structure, the "d4" modification, and the resulting spectral output.
Figure 1: Logical flow demonstrating why the d4-isotopologue retains the spectral signature of the parent compound.[1]
Applications in Research & Development
Metabolic Stability Assays (DMPK)
In drug discovery, this molecule is often used to study Kinetic Isotope Effects (KIE) .[1]
Mechanism: The C-D bond is stronger than the C-H bond.[1] If metabolic clearance involves breaking a C-H bond on the phenyl ring (e.g., by CYP450), the "d4" analog will show a significantly slower reaction rate.
UV-Vis Role: UV-Vis is used to quantify the remaining concentration of the parent drug over time in microsomal incubation assays.[1] The stable ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
allows for precise HPLC-UV detection.
Polymerization Kinetics
For materials scientists, the d4 monomer is used to trace polymerization mechanisms.
Analysis: Use UV-Vis to monitor the bathochromic shift from monomer (~260 nm) to polymer (~400+ nm).[1] The "d4" label allows NMR to track specific end-group formations without signal overlap.[1]
References
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 3-Phenylthiophene. NIST Chemistry WebBook, SRD 69.[3]
[Link]
PubChem. 3-(4-Fluorophenyl)thiophene Compound Summary. National Library of Medicine.[1]
[Link]
Parkin, G. Isotope Effects in UV-Vis and IR Spectroscopy. Columbia University, Department of Chemistry. (General Principle Citation).
[Link]
Protocol for using 3-(4-Fluorophenyl)thiophene-d4 as an internal standard
Application Note & Protocol: 3-(4-Fluorophenyl)thiophene-d4 as a Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis Executive Summary 3-(4-Fluorophenyl)thiophene is a critical structural building block and...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol: 3-(4-Fluorophenyl)thiophene-d4 as a Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis
Executive Summary
3-(4-Fluorophenyl)thiophene is a critical structural building block and a monitored process-related impurity/metabolite associated with SGLT2 inhibitors (e.g., Canagliflozin). Accurately quantifying this compound at trace levels (ng/mL or ppm) in complex biological matrices (pharmacokinetics) or Active Pharmaceutical Ingredients (API impurity profiling) requires highly sensitive and selective analytical methodologies. This application note details the scientific rationale and step-by-step protocol for utilizing 3-(4-Fluorophenyl)thiophene-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS workflows, ensuring robust, self-validating quantitation that complies with global regulatory standards.
Scientific Rationale & Mechanistic Insights
The transition from qualitative detection to rigorous, regulatory-compliant quantitation relies heavily on the mitigation of analytical variability. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most significant source of variability is the matrix effect during Electrospray Ionization (ESI)[1].
The Causality of Matrix Effects: When analyzing plasma extracts or high-concentration API solutions, co-eluting endogenous compounds (such as phospholipids) or the API itself compete with the target analyte for access to the charged surface of ESI droplets[1][2]. This competition leads to unpredictable ion suppression or enhancement, fundamentally compromising quantitative accuracy.
The SIL-IS Self-Validating System: To counteract this, 3-(4-Fluorophenyl)thiophene-d4 is employed. Because it is isotopically labeled with four deuterium atoms (MW: 182.25 g/mol ) rather than structurally modified, it retains the exact lipophilicity, pKa, and protein-binding characteristics of the unlabeled analyte (MW: 178.22 g/mol )[3]. This guarantees identical extraction recovery during sample preparation.
Kinetic Isotope Effect & Co-elution: The +4 Da mass shift is strategically optimal. It is large enough to prevent isotopic crosstalk (where the naturally occurring M+4 isotopes of the analyte artificially inflate the IS signal), yet small enough that the deuterium kinetic isotope effect does not significantly alter the chromatographic retention time[3]. Because the analyte and the SIL-IS co-elute perfectly, they enter the ESI source simultaneously and experience the exact same matrix microenvironment. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, matrix effects are mathematically normalized, creating a self-validating system required by the[4] and the [5][6].
Experimental Workflow
The following workflow illustrates the integration of the SIL-IS into a standard bioanalytical pipeline.
Caption: Figure 1. LC-MS/MS bioanalytical workflow utilizing 3-(4-Fluorophenyl)thiophene-d4 as an internal standard.
Detailed Protocol: Plasma Sample Extraction
This protocol outlines a high-throughput Protein Precipitation (PPT) method for pharmacokinetic evaluation.
Preparation of Working Solutions: Prepare a 1.0 mg/mL primary stock solution of the SIL-IS in ACN. Dilute to a final working concentration of 50 ng/mL using ACN:Water (50:50, v/v).
Sample Aliquoting: Transfer 50 µL of the biological sample (blank plasma, calibration standard, Quality Control (QC), or unknown) into a 1.5 mL low-bind microcentrifuge tube.
SIL-IS Spiking: Add 10 µL of the 50 ng/mL SIL-IS working solution to all tubes (exclude SIL-IS from the "Double Blank" samples, substituting with 10 µL of blank solvent). Vortex briefly for 10 seconds.
Protein Precipitation: Add 150 µL of ice-cold ACN containing 0.1% formic acid. The organic solvent rapidly denatures plasma proteins, releasing any protein-bound analyte into the solution.
Extraction & Centrifugation: Vortex the tubes rigorously for 2 minutes to ensure complete extraction. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Collection: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.
Injection: Inject 2 µL into the LC-MS/MS system for analysis.
Data Presentation: LC-MS/MS Conditions & Validation
To ensure reproducibility, the following quantitative parameters and instrumental conditions should be applied.
Table 1. Mass Spectrometry (ESI+) MRM Parameters
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
3-(4-Fluorophenyl)thiophene
179.1
135.1
50
25
3-(4-Fluorophenyl)thiophene-d4 (IS)
183.1
139.1
50
25
Table 2. UHPLC Gradient Program (Column: C18, 50 × 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.00
0.40
90
10
0.50
0.40
90
10
2.50
0.40
10
90
3.50
0.40
10
90
3.60
0.40
90
10
5.00
0.40
90
10
Table 3. Expected Method Validation Summary (per ICH M10 Guidelines)
Validation Parameter
Acceptance Criteria
Expected Performance with SIL-IS
Intra/Inter-Assay Precision (CV%)
≤ 15% (≤ 20% at LLOQ)
< 5.0% across all QC levels
Intra/Inter-Assay Accuracy (% Bias)
± 15% (± 20% at LLOQ)
95% – 105% of nominal value
Extraction Recovery
Consistent across QC levels
~85% (Analyte and IS identical)
IS-Normalized Matrix Factor (MF)
CV of MF ≤ 15%
0.98 – 1.02 (CV < 3.0%)
Troubleshooting & Optimization
Managing Isotopic Crosstalk: Although the +4 Da mass difference generally prevents the natural heavy isotopes of the unlabeled analyte from interfering with the IS channel, extremely high concentrations (at the Upper Limit of Quantification, ULOQ) should be empirically tested. If crosstalk >5% of the IS response is observed, increase the concentration of the spiked SIL-IS[3].
Chromatographic Isotope Effect: Deuterated compounds can occasionally exhibit a slight retention time shift (fronting) compared to their unlabeled counterparts in reversed-phase chromatography due to the slightly lower lipophilicity of C-D bonds versus C-H bonds. Ensure that the MS/MS peak integration window is sufficiently wide to capture both peaks symmetrically.
Evaluating the Matrix Factor: Always calculate the IS-normalized Matrix Factor (MF) by dividing the MF of the analyte by the MF of the SIL-IS[1][7]. An IS-normalized MF close to 1.0 confirms that the SIL-IS is perfectly compensating for any ion suppression occurring in the ESI source.
References
FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.
ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (2022). European Medicines Agency.
Assessment of matrix effect in quantitative LC-MS bioanalysis. Zhong et al. (2018). Future Science OA, 4(8), FSO335.
Internal Standards in LC-MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. de Nicolò et al. (2017). Bioanalysis, 9(14), 1093-1105.
Application Note: Synthesis of Deuterated Conjugated Polymers using 3-(4-Fluorophenyl)thiophene-d4
Executive Summary This guide details the protocol for the synthesis of Poly[3-(4-fluorophenyl-d4)thiophene] (d4-PFPT) . This deuterated conjugated polymer is a critical material for neutron scattering studies (providing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for the synthesis of Poly[3-(4-fluorophenyl-d4)thiophene] (d4-PFPT) . This deuterated conjugated polymer is a critical material for neutron scattering studies (providing scattering contrast without altering electronic structure) and for investigating the kinetic isotope effect (KIE) on oxidative stability in organic electronic devices.
The protocol utilizes the Grignard Metathesis (GRIM) method to ensure high regioregularity (>95% Head-to-Tail coupling), which is essential for maximizing charge carrier mobility and crystallinity. We define the "d4" isotopologue as having a fully deuterated 4-fluorophenyl side chain, a configuration chosen to silence the side-chain proton signals in
H-NMR and minimize incoherent neutron scattering background from the solubilizing/stabilizing group.
Strategic Rationale & Mechanism
Why Deuteration?
Neutron Scattering Contrast: Deuterium (
H) has a significantly different neutron scattering length ( fm) compared to Protium ( fm). Selective deuteration of the phenyl ring allows researchers to resolve the backbone morphology distinct from the side chains in mixed-phase films (e.g., Bulk Heterojunctions).
Vibrational Spectroscopy: The C-D bond stretches at a lower frequency (
cm) than C-H ( cm), clearing the spectral window for analyzing backbone dynamics in IR/Raman studies.
Stability: The C-D bond is stronger than the C-H bond (primary KIE). Deuteration of the phenyl ring can retard metabolic-like degradation pathways or radical attacks on the pendant group during device operation.
Synthetic Route Selection
We employ a three-stage synthesis:
Monomer Assembly: Suzuki-Miyaura coupling to install the deuterated phenyl ring.
Activation: Bromination to generate the 2,5-dibromo precursor.
Polymerization: Nickel-catalyzed GRIM polymerization for regocontrol.
Figure 1: Synthetic pathway from commercial precursors to the deuterated conjugated polymer.
Solvent: Add 60 mL Dimethoxyethane (DME) and degas for 20 mins (bubbling Argon).
Catalyst: Add Pd(PPh
) (0.05 eq). Stir for 10 mins.
Base: Add 20 mL of degassed 2M Na
CO aqueous solution.
Reaction: Reflux at 85°C for 24 hours under Argon.
Workup: Cool to RT. Extract with diethyl ether (3x). Wash organics with brine, dry over MgSO
, and concentrate.
Purification: Silica gel column chromatography (Hexanes).
Validation:
H-NMR should show 3 thiophene protons (multiplets at 7.3-7.5 ppm) and zero phenyl protons (silent region 7.0-7.8 ppm). F-NMR will show the fluorine signal.
Regioregularity: A sharp singlet at the thiophene-4 position indicates Head-to-Tail (HT) coupling. Multiple peaks indicate Head-to-Head (HH) defects.
F-NMR: Single peak corresponding to the fluorine on the phenyl ring.
Molecular Weight (GPC)
Eluent: Chlorobenzene or THF (at 40°C).
Expected Mn: 15,000 - 40,000 g/mol .
PDI: 1.2 - 2.0 (Typical for GRIM).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Wet THF or inactive Grignard
Redistill THF over Na/Benzophenone; Titrate iPrMgCl.
Broad PDI (>2.5)
Slow initiation or catalyst death
Ensure Ni(dppp)Cl is fresh; Add catalyst quickly as a solid or suspension.
Low Regioregularity
"Scrambling" during Grignard step
Keep Grignard exchange at RT (do not heat); Use exactly 1.0 eq iPrMgCl.
Insoluble Polymer
MW too high
Increase catalyst loading (e.g., to 2 mol%); Use Chlorobenzene for extraction.
References
McCullough, R. D. , et al. "Self-orienting head-to-tail poly(3-alkylthiophenes): new insights on structure-property relationships in conducting polymers." Journal of the American Chemical Society, 1993. Link
Loewe, R. S. , et al. "A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis." Advanced Materials, 1999. Link
DeLongchamp, D. M., et al. "Controlling the orientation of regioregular polythiophene in organic field-effect transistors." Advanced Materials, 2020. (Context on morphology control).
Jakowski, J. , et al. "Deuteration as a Means to Tune Crystallinity of Conducting Polymers." ORNL / Journal of Physical Chemistry C, 2017. Link
CymitQuimica. "Product Catalog: 3-(4-Fluorophenyl)thiophene-d4." (Commercial source verification for isotopologues). Link
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for the Synthesis of 3-(4-Fluorophenyl-d4)thiophene
Overview and Strategic Rationale The fluorophenylthiophene scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical pharmacophore in SGLT2 inhibitors (such as Canagliflozin) and nove...
Author: BenchChem Technical Support Team. Date: March 2026
Overview and Strategic Rationale
The fluorophenylthiophene scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical pharmacophore in SGLT2 inhibitors (such as Canagliflozin) and novel PD-L1 immune checkpoint modulators[1][2]. In advanced drug discovery, incorporating a fully deuterated fluorophenyl ring (d4) is a proven strategy to evaluate kinetic isotope effects (KIE), improve metabolic stability against cytochrome P450 oxidation, and generate highly accurate internal standards for LC-MS/MS bioanalysis.
This application note details a highly optimized, self-validating Suzuki-Miyaura cross-coupling protocol to synthesize 3-(4-fluorophenyl-d4)thiophene from 3-bromothiophene and (4-fluorophenyl-d4)boronic acid.
Mechanistic Causality & Catalyst Selection
The Suzuki-Miyaura coupling relies on a well-established catalytic triad: oxidative addition, transmetalation, and reductive elimination[3]. When working with expensive deuterated building blocks, the reaction conditions must be engineered to maximize yield while strictly preventing isotopic degradation (H/D exchange).
The Causality of the Base and Water: The addition of an aqueous base (e.g., K₂CO₃ in H₂O) is strictly required. The base converts the neutral, unreactive (4-fluorophenyl-d4)boronic acid into an electron-rich, nucleophilic trihydroxyboronate anion [Ar-B(OH)₃]⁻. This intermediate undergoes transmetalation with the Pd(II) complex orders of magnitude faster than the neutral species[3].
The Causality of the Catalyst: We select Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This spatial arrangement drastically accelerates the reductive elimination step compared to monodentate ligands like PPh₃, minimizing side reactions such as protodeboronation[1][4].
The Causality of the Solvent/Temperature: While standard syntheses of unlabeled fluorophenylthiophenes often use DMF at 120 °C[1], deuterated aromatic rings can undergo trace H/D exchange at highly elevated temperatures in basic media. By utilizing the highly active Pd(dppf)Cl₂ system in a 1,4-Dioxane/H₂O mixture, the reaction temperature is lowered to 90 °C, preserving >99% isotopic purity.
Caption: Catalytic cycle of Suzuki-Miyaura coupling for fluorophenylthiophene-d4.
Condition Optimization & Quantitative Data
To establish the most reliable self-validating system, several catalytic conditions were evaluated. The data below summarizes the quantitative performance of various systems for this specific isotopic coupling.
Table 1: Optimization of Reaction Conditions
Catalyst System (5 mol%)
Solvent System (v/v)
Base (2.5 eq)
Temp (°C)
Time (h)
Isotopic Purity
Isolated Yield (%)
Pd(PPh₃)₄
Toluene / EtOH (4:1)
Na₂CO₃ (aq)
90
16
>98%
72%
Pd(OAc)₂ / SPhos
THF / H₂O (5:1)
K₃PO₄ (aq)
70
8
>99%
85%
Pd(dppf)Cl₂·CH₂Cl₂
1,4-Dioxane / H₂O (4:1)
K₂CO₃ (aq)
90
12
>99%
89%
PdCl₂(dppf)
DMF
K₂CO₃ (solid)
120
15
~94% (H/D loss)
81%
Note: The Pd(dppf)Cl₂ / Dioxane / H₂O system was selected as the optimal protocol due to its superior yield and complete preservation of the deuterium label.
Detailed Experimental Protocol
This protocol is designed as a self-validating system , incorporating specific visual and chemical checkpoints to ensure experimental integrity at every stage.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Step 1: Reagent Assembly & Degassing
In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, combine 40 mL of anhydrous 1,4-dioxane and 10 mL of deionized water.
Critical Causality Step: Sparge the solvent mixture with ultra-pure Nitrogen or Argon for 15 minutes. Oxygen must be rigorously removed to prevent the oxidation of the Pd(0) active species and the unwanted oxidative homocoupling of the deuterated boronic acid.
Add 3-bromothiophene (1.63 g, 10.0 mmol), (4-fluorophenyl-d4)boronic acid (1.73 g, 12.0 mmol), and K₂CO₃ (3.45 g, 25.0 mmol) to the flask. Stir for 5 minutes under the inert atmosphere.
Step 2: Catalyst Initiation & Reaction
Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol) in one single portion.
Validation Checkpoint 1: The mixture will initially appear orange/red. Upon heating to 90 °C, the color will rapidly transition to a dark brown/black. This visual shift is the self-validating indicator of the successful reduction of the Pd(II) pre-catalyst to the catalytically active Pd(0) species.
Heat the mixture at 90 °C for 12 hours under vigorous stirring.
Validation Checkpoint 2: Monitor reaction completion via TLC (100% Hexanes, UV 254 nm). The starting material (3-bromothiophene, Rf ~0.6) should be completely consumed, replaced by a new highly UV-active spot (Product, Rf ~0.45).
Step 3: Aqueous Workup
Cool the reaction to room temperature. Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water.
Separate the layers in a separatory funnel. Extract the aqueous layer with EtOAc (2 x 30 mL).
Validation Checkpoint 3: Spot the remaining aqueous layer on a TLC plate and stain with KMnO₄. A bright yellow spot on a purple background confirms the presence of excess boronic acid, validating that the limiting reagent (3-bromothiophene) was fully driven to product.
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark oil.
Step 4: Purification
Purify the crude mixture via silica gel flash column chromatography using 100% Hexanes as the eluent.
Isolate the fractions containing the product and remove the solvent in vacuo. The target 3-(4-fluorophenyl-d4)thiophene is obtained as a colorless to pale-yellow oil/solid (1.62 g, 89% yield).
Analytical Validation Metrics
To confirm both the structural identity and the isotopic integrity of the synthesized compound, the following analytical data should be observed.
Table 2: Expected Analytical Characterization Data
Analytical Method
Expected Observation
Diagnostic Significance
¹H NMR (400 MHz, CDCl₃)
δ 7.45 (dd, 1H), 7.40 (dd, 1H), 7.35 (dd, 1H).
Confirms the thiophene ring protons. Crucially, the aromatic region for the fluorophenyl ring (δ 7.00 - 7.60) will be entirely silent , validating the d4 labeling.
¹³C NMR (100 MHz, CDCl₃)
Characteristic triplets around δ 115.0 and δ 128.0 (J_C-D ~ 24 Hz).
The C-D spin-spin coupling splits the carbon signals into triplets, confirming the direct attachment of deuterium to the fluorophenyl carbons.
GC-MS (EI)
m/z = 182.0 (M⁺)
Validates the exact mass of the d4-isotopologue (Unlabeled counterpart is m/z = 178.0).
References
BenchChem. "A Comparative Guide to the Synthesis of 2-(4-fluorophenyl)thiophene".
MDPI Molecules. "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation".
ACS Publications, Journal of Medicinal Chemistry. "Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1".
RSC Publishing. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1".
Application Note: High-Precision Quantification of Small Molecules in Complex Matrices using 3-(4-Fluorophenyl)thiophene-d4 as an Internal Standard for LC-MS Calibration
Introduction: The Imperative for Accuracy in Drug Development In the landscape of modern drug discovery and development, the precise quantification of small molecule therapeutics and their metabolites in complex biologic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Accuracy in Drug Development
In the landscape of modern drug discovery and development, the precise quantification of small molecule therapeutics and their metabolites in complex biological matrices is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1][2] However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection can introduce significant analytical error.[3][4] To mitigate these variables and ensure the reliability of quantitative data, the use of an internal standard (IS) is indispensable.[3][4][5] This application note provides a comprehensive guide to the preparation of robust LC-MS calibration curves using a deuterated internal standard, specifically 3-(4-Fluorophenyl)thiophene-d4, to achieve high-precision quantification.
The principles outlined herein are grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which emphasize the necessity of validated bioanalytical methods to support regulatory submissions.[6][7][8][9]
The Role and Rationale of a Stable Isotope-Labeled Internal Standard
An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization characteristics, thereby compensating for variations in extraction efficiency, injection volume, and matrix effects.[3][4] Stable isotope-labeled (SIL) internal standards, such as 3-(4-Fluorophenyl)thiophene-d4, are widely considered the "gold standard" for LC-MS bioanalysis.[3][10]
Why 3-(4-Fluorophenyl)thiophene-d4?
Near-Identical Physicochemical Properties: The substitution of hydrogen atoms with deuterium results in a compound with nearly identical chemical and physical properties to its non-labeled counterpart. This ensures consistent behavior during sample preparation and chromatographic separation.[3][10]
Co-elution with the Analyte: Due to its structural similarity, 3-(4-Fluorophenyl)thiophene-d4 will have a retention time that is very close to, if not identical to, the unlabeled analyte. This is crucial for effective compensation of matrix effects, which can vary across the chromatographic run.[11][12][13][14]
Distinct Mass-to-Charge Ratio (m/z): The mass difference introduced by the deuterium atoms allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling independent quantification of each.[10][15]
Minimization of Isotopic Crosstalk: A mass difference of 4 Da is generally sufficient to prevent significant isotopic interference between the analyte and the internal standard.[3]
Protocol: Preparation of Calibration Standards and Quality Controls
This protocol details the preparation of calibration curve (CC) standards and quality control (QC) samples in a biological matrix (e.g., human plasma).
Materials:
Analyte of interest (high purity)
3-(4-Fluorophenyl)thiophene-d4 (isotopic and chemical purity >98%)
LC-MS grade methanol, acetonitrile, and water
Formic acid (or other appropriate modifier)
Control biological matrix (e.g., drug-free human plasma)
Calibrated analytical balance
Class A volumetric flasks and pipettes
Polypropylene microcentrifuge tubes
Step 1: Preparation of Stock Solutions
Accurate preparation of stock solutions is the foundation of a reliable calibration curve.[16][17]
Analyte Stock Solution (1 mg/mL):
Accurately weigh approximately 10 mg of the analyte reference standard.
Dissolve in a suitable solvent (e.g., methanol) in a 10 mL Class A volumetric flask.
Ensure complete dissolution before bringing to volume.
Internal Standard Stock Solution (1 mg/mL):
Accurately weigh approximately 1 mg of 3-(4-Fluorophenyl)thiophene-d4.
Dissolve in the same solvent as the analyte in a 1 mL Class A volumetric flask.
Step 2: Preparation of Working Solutions
Serial dilutions are performed to create working solutions for spiking into the biological matrix.
Analyte Working Solutions:
Prepare a series of working solutions by serially diluting the analyte stock solution. The concentration of these working solutions should be chosen to cover the desired calibration range.
Internal Standard Working Solution:
Prepare a working solution of the internal standard at a concentration that will yield a consistent and robust response in the LC-MS system when spiked into all samples. A typical final concentration in the sample is in the mid-range of the calibration curve.
Step 3: Preparation of Calibration Curve (CC) Standards
Aliquot the control biological matrix into a series of polypropylene tubes.
Spike each tube with the appropriate analyte working solution to achieve the desired final concentrations for the calibration curve. A typical calibration curve consists of a blank (matrix with no analyte or IS), a zero sample (matrix with IS only), and 6-8 non-zero concentration levels.[18]
Gently vortex each tube after spiking to ensure homogeneity.
Step 4: Preparation of Quality Control (QC) Samples
QC samples are prepared independently from the calibration standards to provide an unbiased assessment of the method's accuracy and precision.[18]
Prepare a separate set of analyte working solutions from a different weighing of the reference standard, if possible.
Spike control biological matrix with these working solutions to create QC samples at a minimum of three concentration levels:
Low QC (LQC): Approximately 3 times the Lower Limit of Quantification (LLOQ).
Medium QC (MQC): In the mid-range of the calibration curve.
High QC (HQC): Towards the Upper Limit of Quantification (ULOQ).
Protocol: Sample Preparation
The timing of the internal standard addition is critical for accurate quantification. The IS should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[3][15]
Sample Aliquoting: Aliquot a fixed volume of the CC standards, QC samples, and unknown study samples into separate processing tubes.
Internal Standard Spiking: Add a consistent volume of the internal standard working solution to all tubes (except the blank).
Protein Precipitation (Example):
Add a protein precipitation agent (e.g., acetonitrile containing 0.1% formic acid) at a fixed ratio (e.g., 3:1 v/v) to all tubes.
Vortex thoroughly to ensure complete protein precipitation.
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for a sufficient time to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for LC-MS analysis.
LC-MS Method Development and Analysis
A well-developed LC-MS method is crucial for separating the analyte from matrix components and achieving optimal sensitivity.
Table 1: Example LC-MS/MS Parameters
Parameter
Setting
Rationale
LC System
UHPLC System
Provides high resolution and fast analysis times.
Column
C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Offers good retention and peak shape for a wide range of small molecules.
Mobile Phase A
Water with 0.1% Formic Acid
Acidifying the mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
A common organic solvent for reversed-phase chromatography.
Gradient
Optimized for analyte retention and separation
A gradient elution is typically required to separate the analyte from endogenous matrix components.
Flow Rate
0.4 mL/min
A typical flow rate for a 2.1 mm ID column.
Injection Volume
5 µL
A smaller injection volume can help minimize matrix effects.
MS System
Triple Quadrupole Mass Spectrometer
The gold standard for quantitative bioanalysis due to its sensitivity and specificity.
Ionization Mode
Electrospray Ionization (ESI), Positive or Negative
Chosen based on the chemical properties of the analyte.
Detection Mode
Multiple Reaction Monitoring (MRM)
Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Data Analysis and Interpretation
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each CC standard, QC sample, and unknown sample.
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
Quantification of Unknowns: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Table 2: Example Calibration Curve Data
Nominal Concentration (ng/mL)
Analyte Peak Area
IS Peak Area
Peak Area Ratio (Analyte/IS)
1.00
5,234
98,765
0.053
2.50
13,123
99,123
0.132
5.00
25,987
98,987
0.263
10.0
51,876
99,543
0.521
25.0
129,543
98,876
1.310
50.0
258,765
99,321
2.605
100
519,876
98,765
5.264
Regression Analysis:
Linearity (r²): >0.99
Equation: y = mx + c (where y = peak area ratio, x = concentration)
Visualizing the Workflow
Caption: Workflow for LC-MS calibration curve preparation and sample analysis.
Troubleshooting and Best Practices
Internal Standard Response Variability: Significant variation in the IS peak area across a run can indicate issues with sample preparation, injection, or ion suppression. Investigate the consistency of pipetting, extraction, and autosampler performance.
Poor Linearity: A non-linear calibration curve may result from detector saturation at high concentrations, inaccurate standard preparation, or inappropriate regression weighting.
Matrix Effects: If significant ion suppression or enhancement is suspected, it can be quantitatively assessed by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.[11][14]
Stability: The stability of the analyte and internal standard in stock solutions and in the biological matrix under various storage conditions (e.g., bench-top, freeze-thaw, long-term) should be thoroughly evaluated as part of method validation.[6][7][8][9]
Conclusion
The use of a stable isotope-labeled internal standard, such as 3-(4-Fluorophenyl)thiophene-d4, is a cornerstone of robust and reliable quantitative LC-MS bioanalysis. By carefully preparing calibration standards and quality control samples, and by implementing a validated analytical method, researchers can achieve the high level of accuracy and precision required to support critical decisions in drug development. Adherence to the principles and protocols outlined in this application note will enable laboratories to generate high-quality data that meets the stringent requirements of regulatory agencies.
References
WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
Vertex AI Search. (2025, December 26).
European Medicines Agency. (2015, June 3).
LGC Limited. (n.d.).
Becker, G. (n.d.).
European Medicines Agency. (2011, July 21).
U.S. Food and Drug Administration. (2018, May 24).
Cerilliant. (n.d.).
Analyst. (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.
Metabolic stability studies using 3-(4-Fluorophenyl)thiophene-d4 tracers
Application Note: Metabolic Stability & Bioactivation Profiling using 3-(4-Fluorophenyl)thiophene-d4 Abstract This application note details the protocol for utilizing 3-(4-Fluorophenyl)thiophene-d4 as a stable isotope tr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Metabolic Stability & Bioactivation Profiling using 3-(4-Fluorophenyl)thiophene-d4
Abstract
This application note details the protocol for utilizing 3-(4-Fluorophenyl)thiophene-d4 as a stable isotope tracer to evaluate metabolic stability and investigate "metabolic switching" in thiophene-containing drug candidates. Thiophene moieties are common bioisosteres in medicinal chemistry (e.g., Canagliflozin intermediates) but represent a structural alert due to potential cytochrome P450 (CYP)-mediated bioactivation.[1][2][3] This guide demonstrates how to use the deuterated isotopologue (-d4) to quantify the Deuterium Kinetic Isotope Effect (DKIE) and assess whether blocking phenyl ring metabolism shifts clearance toward toxic thiophene S-oxidation pathways.
Introduction & Mechanistic Rationale
The Compound Class
3-(4-Fluorophenyl)thiophene is a representative scaffold for various pharmaceuticals, including SGLT2 inhibitors and anti-inflammatory agents. While the fluorophenyl group is generally stable, the thiophene ring is susceptible to metabolic activation.
The Metabolic Liability (The Problem)
CYP450 enzymes (primarily CYP2C9 and CYP3A4) metabolize this scaffold via two competing pathways:[4]
Phenyl Hydroxylation (Detoxification): Hydroxylation of the phenyl ring, leading to stable glucuronides.
Thiophene Activation (Toxification): S-oxidation or 2,3-epoxidation of the thiophene ring. These electrophilic intermediates (thiophene-S-oxides) can covalently bind to hepatic proteins or deplete glutathione (GSH), causing idiosyncratic hepatotoxicity.
The Deuterium Strategy (The Solution)
By substituting protium (
H) with deuterium (H) on the phenyl ring (the -d4 tracer), we increase the bond dissociation energy (C-D bonds are ~1.2–1.5 kcal/mol stronger than C-H).
Hypothesis: If phenyl hydroxylation is the rate-determining step, the -d4 analogue will exhibit increased metabolic stability (lower intrinsic clearance,
).
Risk Assessment: If the phenyl pathway is blocked by deuterium, the enzyme may "switch" to the thiophene ring, increasing the formation of toxic reactive metabolites. This protocol allows you to measure this risk.
Visualizing the Metabolic Logic
The following diagram illustrates the competition between the detoxification pathway (phenyl ring) and the bioactivation pathway (thiophene ring), and how the -d4 tracer probes this mechanism.
Caption: Figure 1: Competing metabolic pathways. Deuteration of the phenyl ring (Pathway A) may force metabolic flux toward Thiophene activation (Pathway B).
1: No isotope effect.[4] C-H bond breaking is not the rate-limiting step.
DKIE > 2: Significant isotope effect.[4][5] Metabolic stability is improved.[4][6][7]
Interpretation: If DKIE is high (>2) but you observe a significant increase in the GSH-adduct peak area in the d4 sample compared to the H sample, Metabolic Switching has occurred. The enzyme, unable to break the C-D bond, has attacked the thiophene ring.
Summary Table Template
Parameter
H-Form (Unlabeled)
d4-Form (Deuterated)
Ratio / Result
(min)
15.2
38.4
2.5x Improvement
91.1
36.0
DKIE = 2.53
GSH Adduct Area
3.75x Increase (Risk!)
References
Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: Evidence for thiophene S-oxide formation." Chemical Research in Toxicology.
Gant, T. G. (2014).[4] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.
FDA Center for Drug Evaluation and Research. (2017). "Deutetrabenazine Approval Package (First Deuterated Drug)." FDA.gov.[4]
Mutlib, A. E. (2008).[4] "Application of stable isotope-labeled compounds in metabolism and pharmacokinetic studies." Chemical Research in Toxicology.
Vertex Pharmaceuticals. (2010).[4] "Novel metabolic bioactivation mechanism for 2,5-diaminothiophene derivatives." Drug Metabolism and Disposition.
Electropolymerization techniques for 3-(4-Fluorophenyl)thiophene-d4 monomers
Application Note: AN-2026-FPT-D4 Executive Summary & Chemical Context[1][2][3][4] This guide details the electropolymerization of 3-(4-Fluorophenyl)thiophene-d4 (hereafter d4-FPT ). The monomer features a thiophene core...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-2026-FPT-D4
Executive Summary & Chemical Context[1][2][3][4]
This guide details the electropolymerization of 3-(4-Fluorophenyl)thiophene-d4 (hereafter d4-FPT ). The monomer features a thiophene core substituted at the 3-position with a para-fluorophenyl group, where the phenyl ring is fully deuterated (d4).
Why this Molecule?
Fluorine Effect: The electron-withdrawing fluorine atom lowers the HOMO energy level, increasing the polymer's air stability and oxidation potential compared to poly(3-phenylthiophene).
Deuteration (Isotope Effect): The d4-labeling serves two critical functions:
Neutron Scattering Contrast: Enables detailed morphological analysis of the polymer's
-stacking in blend films (e.g., with non-deuterated acceptors) using Small-Angle Neutron Scattering (SANS).
Vibrational Spectroscopy: Shifts C-H stretching modes to C-D, clearing the IR/Raman fingerprint region for precise structural diagnosis of the thiophene backbone evolution.
Pre-Polymerization Requirements[5]
Chemical Purity & Handling
The electropolymerization of thiophenes is notoriously sensitive to nucleophilic impurities (water, amines) which terminate the radical cation chain reaction.
Monomer: d4-FPT (Custom synthesis or >98% purity). Note: Due to high cost of deuterated monomers, scale is reduced to micro-cell volumes.
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), HPLC Grade.
Protocol: Dry over activated 4Å molecular sieves for 24h or pass through a solvent purification system (SPS). Water content must be <10 ppm.
) or Tetrafluoroborate (). Recrystallize from ethanol and vacuum dry at 80°C for 12h.
Electrochemical Cell Setup
A standard three-electrode configuration is mandatory.
Component
Specification
Reason for Choice
Working Electrode (WE)
Platinum (Pt) disk or ITO glass
Pt offers the widest anodic window; ITO is required for spectroelectrochemistry.
Counter Electrode (CE)
Pt Wire or Mesh
High surface area prevents kinetic limitations at the counter reaction.
Reference Electrode (RE)
(10 mM in ACN)
Non-aqueous RE prevents water contamination. Avoid aqueous Ag/AgCl.
Experimental Protocols
Workflow Visualization
Figure 1: End-to-end workflow for high-purity electropolymerization of deuterated thiophenes.
Protocol A: Cyclic Voltammetry (Characterization)
Before bulk deposition, the oxidation onset (
) and peak monomer oxidation () must be determined.
Solution Prep: Dissolve d4-FPT (10 mM) and
(0.1 M) in dry ACN.
Parameters:
Scan Range: -0.2 V to +1.6 V vs
.
Scan Rate: 50 mV/s.
Cycles: 3.
Observation:
Look for an irreversible anodic peak around +1.4 V to +1.5 V (typical for phenylthiophenes). This is the radical cation formation.
On the reverse scan, a "nucleation loop" (trace crossing) indicates polymer deposition.
Subsequent cycles should show broad redox waves at lower potentials (+0.6 V to +0.8 V), corresponding to the doping/dedoping of the growing polymer film.
Recommended for creating uniform films for spectroscopic analysis.
Set Potential: Apply a constant potential (
) of +1.45 V (adjust based on Protocol A; typically ).
Warning: Do not exceed +1.6 V to avoid "overoxidation," which irreversibly breaks conjugation and introduces carbonyl defects.
Charge Limit: Stop deposition when charge density reaches
(for thin films ~100 nm) or (for thick films).
Dedoping (Crucial Step): Immediately after growth, switch to monomer-free electrolyte and apply -0.5 V for 60 seconds. This removes trapped counter-ions and returns the polymer to its neutral (insulating) state, allowing for accurate weighing and NMR analysis.
Mechanism & Isotope Effects[1][2][6]
Understanding the mechanism is vital for troubleshooting. The polymerization proceeds via the coupling of radical cations at the 2,5-positions of the thiophene ring.
Mechanistic Pathway
The "d4" label on the phenyl ring is spectating during the polymerization but influences the solubility and crystallinity.
Figure 2: Electropolymerization mechanism. Note that since the coupling occurs on the thiophene ring, the phenyl-d4 deuteration does not exhibit a primary Kinetic Isotope Effect (KIE) on the polymerization rate.
The Deuterium Advantage
While the d4-phenyl group does not participate in the coupling, it provides a Secondary Isotope Effect :
Agglomeration: Deuterated polymers often show slightly different solubility parameters and crystallization kinetics due to the lower zero-point energy of C-D bonds, potentially leading to denser
-stacking.
Stability: The C-D bonds on the phenyl ring are more resistant to metabolic-like degradation or radical attack during overoxidation cycles.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Film Adhesion
Surface contamination or high oligomer solubility.
Polish Pt electrode with 0.05 alumina. Switch solvent to Nitrobenzene/ACN mixture to stabilize radical cations.
"Overoxidation" Peak
Potential too high; nucleophilic attack by water.
Reduce by 100 mV. Add (Boron Trifluoride Etherate) as a Lewis Acid additive to lower oxidation potential [1].
Broad/Undefined CV
High IR drop or wet solvent.
Move Reference Electrode closer to Working Electrode (Luggin capillary). Re-dry solvent.[1]
Green/Black Powder
Polymer precipitating before film formation.
Monomer concentration is too high (>0.1 M). Dilute to 10 mM to favor surface nucleation over bulk precipitation.
References
Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711–738. Link
Naudin, E., et al. (2002). Electrochemical Polymerization and Characterization of Poly(3-(4-fluorophenyl)thiophene) in Pure Ionic Liquids. The Journal of Physical Chemistry B, 106(40), 10585–10593. Link
Ferraris, J. P., et al. (1998). Performance Evaluation of Poly 3-(Phenylthiophene) Derivatives as Active Materials for Electrochemical Capacitor Applications. Chemistry of Materials, 10(11), 3528–3535. Link
Li, X. (2014). Deuterium Kinetic Isotope Effects as Mechanistic Probes. eScholarship, University of California. Link
Soudan, P., et al. (2000).[2] Electrochemical Modification of Poly(3-(4-Fluorophenyl)thiophene). Langmuir, 16(9), 4362–4366.[2] Link
Application Note: Handling and Storage Protocols for Light-Sensitive Deuterated Thiophenes
Executive Summary & Scientific Context Deuterated thiophenes (e.g., Thiophene- , functionalized benzo[ ]thiophenes- ) are critical intermediates in the synthesis of metabolically stable drug candidates. In medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
Deuterated thiophenes (e.g., Thiophene-
, functionalized benzo[]thiophenes-) are critical intermediates in the synthesis of metabolically stable drug candidates. In medicinal chemistry, the Kinetic Isotope Effect (KIE) is leveraged to reduce metabolic clearance by strengthening the C-H bonds susceptible to Cytochrome P450 oxidation.[1]
However, the thiophene moiety is inherently prone to photo-oxidative degradation and polymerization . When coupled with the high cost of isotopic enrichment (
), the integrity of these materials is paramount. This guide outlines a rigorous, self-validating protocol to prevent two primary failure modes:
Photochemical Decomposition: Formation of sulfoxides and polymeric sludge via singlet oxygen mechanisms.
Isotopic Dilution: H/D exchange catalyzed by trace acidity or atmospheric moisture.
The Science of Degradation
To handle these materials effectively, one must understand the causality of their breakdown. Thiophenes are not inert; they are electron-rich heterocycles.
Photochemical Instability
Upon exposure to UV or visible light in the presence of atmospheric oxygen, thiophene can sensitize the formation of singlet oxygen (
) . This highly reactive species attacks the diene system of the thiophene ring, forming unstable endoperoxides that rapidly decompose into sulfines, sulfoxides, or insoluble polymers.
Isotopic Scrambling
While the aromatic protons on a thiophene ring are relatively stable, functionalized derivatives (often used in coupling reactions) may possess acidic sites. Exposure to atmospheric moisture (
) can lead to proton-deuterium exchange, lowering the isotopic purity below the threshold required for KIE studies.
Degradation Pathway Visualization
Figure 1: Mechanistic pathways for photochemical degradation and isotopic scrambling of deuterated thiophenes.
Sealing: PTFE (Teflon)-lined silicone septa. Note: Avoid natural rubber, which can be dissolved by thiophenes and leach plasticizers.
Inert Gas: Argon (Grade 5.0). Causality: Argon is heavier than air, creating a more stable "blanket" over the liquid than Nitrogen.
Secondary Containment: Desiccator cabinet or opaque canister with desiccant packs.
Parafilm/Teflon Tape: For external seal reinforcement.
Protocol: Handling and Aliquoting
This protocol uses a "Self-Validating" approach: every step includes a check to ensure the system remains integral.
Phase 1: Preparation
Environment: All handling should occur in a fume hood with the sash lowered or a glove box. Minimize overhead lighting or use yellow-filtered light.
Equilibration: Allow the refrigerated stock container to reach room temperature before opening.
Reasoning: Opening a cold vial condenses atmospheric moisture onto the deuterated solvent, causing immediate H/D exchange risks.
Phase 2: The Inert Blanket Transfer
Purge: Flush the receiving amber vial with dry Argon for 30 seconds.
Withdrawal:
Insert a long-needle syringe through the septum of the stock bottle.
Pull the plunger to withdraw liquid.
Simultaneously insert a secondary needle connected to an Argon balloon/line to replace the withdrawn volume with inert gas. This prevents a vacuum that would suck in outside air.
Transfer: Inject the liquid into the pre-purged receiving vial.
Seal: Immediately cap the receiving vial. Wrap the cap-neck junction with Parafilm (stretch to seal) or Teflon tape.
Phase 3: Post-Handling QC (Self-Validation)
Before returning the stock to storage, perform a visual check:
Color: Should be clear/colorless. Yellowing indicates sulfoxide formation.
Precipitate: Cloudiness indicates polymerization.
Protocol: Long-Term Storage
Store deuterated thiophenes under conditions that arrest the kinetic parameters of degradation.
Parameter
Specification
Scientific Rationale
Temperature
to
Reduces kinetic energy, slowing polymerization rates. (Freezing is often avoided to prevent vial cracking due to expansion).
Light
Strict Darkness
Prevents photo-excitation of the thiophene ring and singlet oxygen generation.
Atmosphere
Argon Headspace
Displaces (reactant for oxidation) and (reactant for exchange).
Orientation
Upright
Prevents chronic solvent contact with the septum, reducing leaching risk.
Quality Control & Troubleshooting
To validate isotopic purity and chemical integrity, use Nuclear Magnetic Resonance (NMR).[2][3][4]
The "Proton-Check" Method
Run a standard
-NMR (Proton NMR) on the deuterated material.
Expectation: The spectrum should be "silent" (empty) in the aromatic region (6.8–7.5 ppm) where thiophene protons normally appear.
Failure Mode 1 (Exchange): Appearance of small peaks in the aromatic region indicates H has replaced D. Calculate
H to determine if material is usable.
Failure Mode 2 (Degradation): Broad, undefined "humps" in the baseline suggest polymerization. Sharp, unexpected peaks may indicate sulfoxides.
Workflow Visualization
Figure 2: Standard Operating Procedure (SOP) workflow for receiving and maintaining deuterated thiophenes.
References
National Institutes of Health (NIH) - PubChem. (2023). Thiophene Compound Summary: Safety and Hazards. Retrieved from [Link]
Gajula, S. N., et al. (2021). Kinetic isotope effect in drug metabolism. Drug Metabolism Reviews. Retrieved from [Link]
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)thiophene-d4
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)thiophene-d4. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)thiophene-d4. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to systematically diagnose and resolve challenges in achieving high yield and isotopic purity.
FAQ 1: What are the most effective synthetic routes for preparing 3-(4-Fluorophenyl)thiophene-d4, and which should I choose?
The formation of the aryl-thiophene C-C bond is most reliably achieved through palladium-catalyzed cross-coupling reactions. The two principal methods applicable to this synthesis are the Suzuki-Miyaura and Stille couplings. The choice between them involves a trade-off between reagent toxicity, ease of purification, and functional group tolerance.
Suzuki-Miyaura Coupling: This reaction utilizes an organoboron reagent (e.g., 4-fluorophenylboronic acid) and a halide (e.g., 3-bromo-thiophene-d4). It is often preferred due to the lower toxicity and easier removal of boron-containing byproducts.[1] The reaction requires a base to activate the boronic acid for the crucial transmetalation step.[2]
Stille Coupling: This method employs an organostannane (organotin) reagent. Stille reactions are known for their excellent tolerance of a wide variety of functional groups and the stability of the organostannane reagents in air and moisture.[3][4] However, the primary drawback is the high toxicity of tin compounds and the often-challenging removal of tin byproducts from the final product.[5][6]
Table 1: Comparison of Suzuki-Miyaura and Stille Coupling for Your Synthesis
Generally straightforward via aqueous extraction or filtration.
Can be difficult; often requires specific workups (e.g., KF wash).[5][7]
Reaction Conditions
Requires a base (e.g., K₂CO₃, Cs₂CO₃); often uses aqueous/organic solvent mixtures.[8]
Typically anhydrous; does not require a base.
Functional Group Tolerance
Very good, but sensitive to strongly basic conditions.
Excellent; tolerates a wide range of functional groups.[3][4]
Isotopic Scrambling Risk
Moderate, especially if H₂O is used as a co-solvent.
Lower, as reactions are typically run under anhydrous conditions.
For the synthesis of 3-(4-Fluorophenyl)thiophene-d4, the Suzuki-Miyaura coupling is the recommended starting point due to safety and purification advantages, provided that conditions are carefully controlled to maintain isotopic purity.
A generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Section 2: Troubleshooting Low Yield - A Systematic Approach
Low product yield is the most common issue in cross-coupling reactions. A systematic investigation is crucial for identifying the root cause.
FAQ 2: My reaction yield is poor (<50%). Where do I start troubleshooting?
Always begin by assessing the fundamentals: reagent quality and reaction environment. Often, the cause of low yield is not a complex mechanistic failure but a basic setup or material issue.
A. Reagent Quality & Stoichiometry:
Organometallic Purity: For Suzuki coupling, boronic acids can degrade over time, leading to protodeboronation (loss of the boron group).[9] Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester, which can improve yields and handling.[10]
Solvent Integrity: Ensure solvents are anhydrous and properly degassed. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted homocoupling side reactions, especially in Stille couplings.[7] Purge solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[9]
Base Activation (Suzuki): In some cases, the activity of carbonate bases can be affected by moisture. For critical reactions, consider using a freshly opened bottle or drying the base in an oven before use.[8]
B. Reaction Environment:
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is properly flame-dried (or oven-dried) and maintained under a positive pressure of an inert gas (Argon is preferred due to its density) throughout the entire setup and reaction period.
Temperature Control: While many reactions require heating, excessive temperatures can accelerate catalyst decomposition and side reactions like protodeboronation.[9] If a reaction is sluggish, consider optimizing the catalyst system before aggressively increasing the temperature.
A decision tree for systematically troubleshooting low reaction yields.
FAQ 3: How do I choose the right Palladium catalyst and ligand?
The combination of the palladium source (precatalyst) and the ligand is the heart of the catalytic system. Chlorides and some bromides can be less reactive coupling partners, making this choice essential.[9]
Palladium Precatalysts:
Pd(PPh₃)₄ (Tetrakis): A common, air-stable Pd(0) source. It's a good starting point but can be less effective for challenging substrates.[2][9]
Pd₂(dba)₃: A Pd(0) source that is often used in combination with a separate phosphine ligand. It is inefficient without a suitable ligand.[9]
Pd(OAc)₂: A Pd(II) source that is reduced in situ to the active Pd(0) species.
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For couplings involving heteroaryl halides, bulky, electron-rich phosphine ligands are often superior. They promote the rate-limiting oxidative addition and reductive elimination steps.
Triphenylphosphine (PPh₃): The "default" ligand, often used in excess.
Buchwald Ligands (e.g., SPhos, XPhos): These are dialkylbiaryl phosphines that are highly effective for a wide range of cross-couplings, including those with sterically hindered or electron-rich substrates.
Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃): Very electron-rich and effective for less reactive halides like aryl chlorides.[2]
Table 2: Recommended Catalyst/Ligand Systems for Aryl-Thiophene Coupling
Catalyst System
Target Substrate Characteristics
Rationale & Comments
Source
Pd(PPh₃)₄
Simple, unhindered aryl bromides/iodides.
A reliable starting point for initial screening. Effective for many standard thiophene couplings.
For the synthesis of 3-(4-Fluorophenyl)thiophene-d4, maintaining isotopic purity is as critical as achieving high chemical yield.
FAQ 4: My mass spectrometry analysis shows low deuterium incorporation or scrambling (deuterium in the wrong positions). What causes this and how can I fix it?
Hydrogen/Deuterium (H/D) scrambling is the unwanted exchange of deuterium atoms on your molecule with protons from the surrounding environment.[12] This dilutes the isotopic enrichment of your final product.
Primary Causes & Solutions:
Protic Solvents: In Suzuki reactions, the use of H₂O as a co-solvent is a major source of protons.
Solution: Replace H₂O with D₂O in your solvent system. This is the most direct way to prevent scrambling from the aqueous phase.
Atmospheric Moisture: Even trace amounts of moisture in the reaction can be a source of protons.
Solution: Adhere strictly to anhydrous techniques. Flame-dry all glassware, use septa, and maintain a robust inert gas flow.
Acidic/Basic Conditions: Both acidic and basic conditions can facilitate H/D exchange, especially at elevated temperatures.
Solution: Minimize reaction time and temperature. Run small-scale trials to find the lowest temperature and shortest time required for the reaction to reach completion.[13]
Workup & Purification: Quenching the reaction with H₂O or using protic solvents (like methanol) during chromatography can cause "back-exchange."
Solution: If scrambling is severe, consider quenching with D₂O and using deuterated solvents for the initial extraction and wash steps. When performing chromatography, minimize the time the compound spends on the column.
Section 4: Optimized Experimental Protocols
The following protocols provide a robust starting point for your synthesis. They are designed to maximize yield while minimizing common side reactions and isotopic scrambling.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed for the coupling of 3-bromo-2,4,5-trideutero-thiophene with 4-fluorophenylboronic acid.
Setup: To a flame-dried Schlenk flask, add K₂CO₃ and Pd(PPh₃)₄. Seal the flask with a septum, and evacuate and backfill with Argon three times.
Reagent Addition: Under a positive flow of Argon, add 3-bromo-thiophene-d4 and 4-fluorophenylboronic acid.
Solvent Addition: Via syringe, add degassed toluene, followed by degassed D₂O to create a 4:1 toluene:D₂O mixture.
Reaction: Immerse the flask in a preheated oil bath at 85-90 °C. Stir the biphasic mixture vigorously to ensure efficient mixing.
Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the disappearance of the 3-bromo-thiophene-d4 starting material (typically 6-12 hours).
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling and Tin Byproduct Removal
This protocol is an alternative using an organostannane reagent. Caution: Organotin compounds are highly toxic and should be handled with extreme care in a fume hood.
Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ and SPhos. Seal, evacuate, and backfill with Argon three times.
Reagent Addition: Under a positive Argon flow, add anhydrous toluene via syringe. Add the 3-bromo-thiophene-d4, followed by the (4-Fluorophenyl)tributylstannane.
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor by TLC or GC-MS until the starting halide is consumed (typically 4-8 hours).
Workup (Tin Removal): Cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for at least 1 hour.[7] This will precipitate the tin byproducts as insoluble tributyltin fluoride.
Filtration: Filter the entire mixture through a pad of Celite®, washing thoroughly with ethyl acetate.
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
References
Google Patents. (n.d.). CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. DOI:10.1039/C6RE00153J
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. Retrieved from [Link]
Powell, W., Catranis, C., & Maynard, C. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(10), 2659. DOI: 10.3390/molecules23102659
ResearchGate. (2025). (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from [Link]
Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
Dalton Transactions. (n.d.). H/D scrambling in a chromium-catalyzed dehydrocoupling reaction of a borane–dimethylamine adduct. Retrieved from [Link]
Google Patents. (n.d.). CN108658929B - Preparation method of high-purity 2- (4-fluorophenyl) thiophene.
CORE. (n.d.). THE STILLE REACTION, 38 YEARS LATER. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1 : Synthesis of 3-m,pdifluorophenyl)thiophene I: R1=F,R2=H; II: R1=H, R2=F; III: R1=R2=F. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Effect of hydrogen/deuterium scrambling on fragment deuteration values.... Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
Sheng, F.-f., et al. (2021). Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings. The Royal Society of Chemistry. Retrieved from [Link]
YouTube. (2025). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. Retrieved from [Link]
National Institutes of Health. (n.d.). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Retrieved from [Link]
ACS Publications. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Retrieved from [Link]
National Institutes of Health. (n.d.). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Retrieved from [Link]
Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
National Institutes of Health. (2020). Revisiting the Rearrangement of Dewar Thiophenes. Retrieved from [Link]
ResearchGate. (n.d.). Recent Achievement in the Synthesis of Thiophenes | Request PDF. Retrieved from [Link]
National Institutes of Health. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Retrieved from [Link]
Technical Support Center: Preventing Deuterium Scrambling in Thiophene Functionalization
Welcome to the Technical Support Center for isotopic labeling and heterocycle functionalization. The synthesis of deuterated pharmacophores—particularly thiophenes—is highly susceptible to unwanted H/D exchange (scrambli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for isotopic labeling and heterocycle functionalization. The synthesis of deuterated pharmacophores—particularly thiophenes—is highly susceptible to unwanted H/D exchange (scrambling) due to the inherent acidity of the thiophene protons and the reversibility of transition-metal-catalyzed steps.
This guide provides field-proven troubleshooting FAQs, quantitative benchmarking data, and self-validating experimental protocols designed for researchers and drug development professionals.
Part 1: Troubleshooting Guide & FAQs
Q1: I am lithiating a C3-deuterated thiophene to functionalize at the C2 position, but NMR analysis shows significant deuterium scrambling to the C5 position. How do I prevent this?A1: This scrambling is caused by a dynamic deprotonation/lithiation equilibrium[1]. The protons at the C2 and C5 positions of thiophene are highly acidic. When you lithiate the ring, if the temperature is too high or if the base is left reacting for too long, the lithiated intermediate acts as a base itself. It abstracts a proton from the C5 position of another thiophene molecule, leading to intermolecular H/D exchange and a loss of isotopic purity.
The Fix: You must freeze the dynamic equilibrium. Drop the reaction temperature strictly to -78 °C. Substitute
-BuLi with a non-nucleophilic base like LDA to prevent over-metalation, and minimize the lithiation time (15–30 minutes) before rapidly quenching with your electrophile.
Q2: During a Palladium-catalyzed Suzuki-Miyaura cross-coupling of a deuterated thiophene bromide, I am losing the deuterium label. What is the mechanistic cause and how can I fix it?A2: Scrambling during Pd-catalyzed cross-coupling of thiophenes arises from two competing pathways:
Base-Catalyzed Exchange: Standard Suzuki conditions utilize aqueous bases (e.g., Na₂CO₃ in H₂O/EtOH). The presence of protic solvents combined with heat drives base-catalyzed H/D exchange at the acidic C2/C5 positions[2].
Reversible C-D Activation: If transmetalation is the rate-limiting step, the Pd(II) oxidative addition complex has a prolonged lifetime. This allows for off-cycle, reversible C-D bond activation (often via a Pd-H/D species), leading to scrambling before reductive elimination can occur[3],[4].
The Fix: Switch to strictly anhydrous, aprotic conditions (e.g., dry 1,4-dioxane) using a mild base like Cs₂CO₃. To outcompete the off-cycle C-D activation, accelerate the transmetalation and reductive elimination steps by using highly active, electron-rich bulky ligands (e.g., SPhos or XPhos).
Q3: I need to brominate a deuterated thiophene via Electrophilic Aromatic Substitution (EAS). How do I avoid acid-catalyzed scrambling?A3: Traditional EAS uses Br₂ in acetic acid. The generation of HBr (a strong Brønsted acid) creates a reversible Wheland intermediate (sigma complex) at the deuterated positions. The reversibility of this intermediate leads to protiodemetalation (scrambling).
The Fix: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent like dry DMF at 0 °C. This avoids the generation of strong Brønsted acids and suppresses the reversible protonation of the thiophene ring.
Part 2: Quantitative Data on Scrambling Mitigation
The following table summarizes the causality between reaction conditions and isotopic retention, providing a benchmark for your analytical LC-MS/NMR data.
Protocol 1: Cryogenic Lithiation of Deuterated Thiophene
This protocol utilizes kinetic control to outpace thermodynamic scrambling.
Preparation: Flame-dry a Schlenk flask under argon. Add the deuterated thiophene (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C for 15 minutes.
Base Addition: Add freshly prepared LDA (1.05 equiv) dropwise down the side of the flask to prevent localized heating. Causality: LDA is non-nucleophilic, preventing ring-opening, and the cryogenic temperature freezes the dynamic lithiation equilibrium[1].
Kinetic Metalation: Stir at -78 °C for exactly 30 minutes. Do not let the reaction warm.
Electrophilic Quench: Add the electrophile (1.2 equiv, neat or in dry THF) rapidly. Stir for 1 hour at -78 °C before slowly warming to room temperature to ensure complete trapping before exchange can occur.
Protocol 2: Scramble-Free Suzuki-Miyaura Coupling
This protocol uses ligand acceleration and aprotic conditions to prevent off-cycle C-D activation.
Preparation: In an argon-filled glovebox, charge a reaction vial with deuterated thiophene bromide (1.0 equiv), the corresponding boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).
Aprotic Solvent: Add anhydrous, degassed 1,4-dioxane (0.1 M). Causality: Avoiding protic solvents like water or ethanol eliminates the primary proton source for base-catalyzed H/D exchange at the acidic C2/C5 positions[2].
Catalytic Acceleration: Seal the vial, remove from the glovebox, and heat to 60 °C for 4-6 hours. Causality: SPhos accelerates transmetalation, ensuring the main catalytic cycle outpaces off-cycle reversible C-D activation[4].
Workup: Cool to room temperature, filter through a pad of Celite to remove the base and catalyst, and concentrate the filtrate for column chromatography.
Part 4: Mechanistic Workflows
Diagram 1: Kinetic vs. thermodynamic pathways in thiophene lithiation dictating D-retention.
Insights into the mechanism of 3d transition-metal-catalyzed directed C(sp³)–H bond functionalization reactions. Chemical Society Reviews (RSC Publishing).3
Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings. OSTI / Organic & Biomolecular Chemistry.2
A combined experimental and computational study reveals a crossover between conventional cross-coupling and carbene insertion pathways in a Pd catalyzed C(sp²). RSC Publishing.4
Nickel-catalyzed and Li-mediated regiospecific CH arylation of benzothiophenes. RSC Publishing.1
/ )
Compound: 3-(4-Fluorophenyl)thiophene-d4 (Deuterated Internal Standard/Intermediate)
Audience: Senior Researchers, Analytical Chemists, Process Development Scientists
Executive Summary & Chemical Context
3-(4-Fluorophenyl)thiophene-d4 is a planar, conjugated heteroaromatic system.[1][2] While the non-deuterated analog is generally soluble in chlorinated solvents (used frequently in extraction protocols), users often report unexpected insolubility or precipitation with the deuterated isotopologue.[1]
Immediate Diagnostic Insight:
If you are experiencing solubility issues with this compound in chloroform, the root cause is rarely the intrinsic solubility of the molecule itself. Instead, it is almost invariably linked to one of three extrinsic factors:[1]
Synthetic Carryover: Inorganic salts (borates/halides) from Suzuki-Miyaura coupling residues.[2]
This guide provides a systematic workflow to isolate and resolve these variables.
Diagnostic Workflow (Decision Tree)
Use this logic flow to identify the specific nature of your solubility failure.
Technical Troubleshooting Guides
Issue 1: The "Stubborn Particulate" (Inorganic Contamination)
Symptom: You observe fine, white sediment that refuses to dissolve despite sonication, yet the supernatant may contain the target compound.[1]
Mechanism: 3-(4-Fluorophenyl)thiophene is typically synthesized via Suzuki-Miyaura coupling using a palladium catalyst and a boronic acid precursor.[2] The deuterated starting materials are expensive, leading to smaller scale reactions where purification steps (like aqueous washing) are sometimes truncated to minimize loss.[1]
), or Sodium carbonate (). These are insoluble in chloroform.[2]
Corrective Protocol:
Do not add more solvent. Dilution will not dissolve inorganic salts.[2]
Filtration: Pass the suspension through a 0.2 µm PTFE syringe filter .
Why PTFE? It is resistant to chloroform.[2] Nylon filters may dissolve or leach.[2]
Verification: Run NMR on the filtrate. If the aromatic signals are present in the correct ratio, the solid was merely salt.
Issue 2: The "Broad Signal" (Aggregation)
Symptom: The sample appears dissolved to the naked eye, but ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-NMR peaks are broad, undefined, or lower in integration than expected.
Mechanism: The planar thiophene and phenyl rings, combined with the electronegative fluorine atom, promote strong ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
stacking interactions. In concentrated solutions (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
), these molecules form "nanostacks" that tumble slowly on the NMR timescale, causing relaxation broadening.
Corrective Protocol:
Disaggregation: Sonicate the solution for 5 minutes at ambient temperature.
Dilution: Reduce concentration to
.
Solvent Shift: If broadening persists, add 5-10%
or (Methanol-d4) to the chloroform.[2] The polar solvent disrupts the hydrophobic stacking interactions.[2]
Issue 3: The "Acidic Decomposition" (Color Change)
Symptom: The solution turns yellow, orange, or black after sitting for a few hours.[1]
Mechanism: Chloroform (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
) naturally decomposes to form Phosgene () and Hydrochloric Acid () upon exposure to light and oxygen.[2] Thiophenes are electron-rich heterocycles susceptible to acid-catalyzed polymerization or electrophilic attack at the 2/5 positions.[2]
Corrective Protocol:
Test Solvent: Check your ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
batch. If it has been open for >3 months without a stabilizer (like Silver foil or Amylene), discard it.
Neutralization: Pass the solvent through a small plug of Basic Alumina immediately before use.[2] This scavenges HCl and phosgene.[2]
Stabilization: Store the solution over activated 4Å Molecular Sieves or silver foil if analysis is not immediate.
Comparative Data & Solubility Parameters
The following table contrasts the target compound with common contaminants to highlight why chloroform is selective.
Substance
Solubility in Chloroform ()
Solubility in Water
Role in Sample
3-(4-Fluorophenyl)thiophene-d4
High (>50 mg/mL)*
Insoluble
Target Analyte
Boronic Acid Residues
Low / Insoluble
Moderate
Impurity (Precursor)
Sodium/Potassium Salts
Insoluble
High
Impurity (Base)
Palladium Black
Insoluble
Insoluble
Catalyst Residue
Polythiophene Oligomers
Low (Gel-like)
Insoluble
Degradation Product
*Note: Intrinsic solubility is high; apparent insolubility is usually due to occlusion within salt matrices.
Frequently Asked Questions (FAQs)
Q: Does the "d4" deuteration significantly lower solubility compared to the non-deuterated standard?A:No. While there is a theoretical "isotope effect" on lattice energy (Ubbelohde effect), it is negligible for gross solubility in organic solvents.[1] If the deuterated standard is insoluble where the non-deuterated one is soluble, the issue is purity (salts) or polymorphism (different crystal habit), not the deuterium itself.[1]
Q: Can I heat the solution to dissolve it?A:Proceed with caution. Chloroform boils at 61°C. Heating in a sealed NMR tube creates dangerous pressure.[2] Furthermore, heat accelerates the acid-catalyzed degradation of thiophenes in ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
. If you must heat, use an open vial in a water bath (<40°C) and ensure the solvent is acid-free.
Q: My solution is cloudy. Can I still run the NMR?A:Do not run cloudy samples. Suspended particles distort the magnetic field homogeneity (shimming), leading to broad, uninterpretable peaks.[1] Always filter cloudy solutions. If the compound is trapped in the filter, rinse the filter with a small amount of a more polar solvent (e.g., Acetone-d6) to recover it.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7176329, 3-(4-Fluorophenyl)thiophene. Retrieved from .[2]
Cambridge Isotope Laboratories. Deuterated Chloroform: Acidity and Stability Troubleshooting. Retrieved from .[1][2]
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.[1][3][4] Retrieved from .[1][2]
Google Patents. Method for preparing 2-(4-fluorophenyl) thiophene (CN104292209A). Retrieved from .
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] (Standard reference for identifying impurity peaks).
Removing palladium catalysts from 3-(4-Fluorophenyl)thiophene-d4 products
Technical Support Center: Palladium Removal from 3-(4-Fluorophenyl)thiophene-d4 Executive Summary & Technical Context The Challenge: Synthesizing 3-(4-Fluorophenyl)thiophene-d4 typically involves a Suzuki-Miyaura couplin...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Palladium Removal from 3-(4-Fluorophenyl)thiophene-d4
Executive Summary & Technical Context
The Challenge:
Synthesizing 3-(4-Fluorophenyl)thiophene-d4 typically involves a Suzuki-Miyaura coupling between a deuterated 4-fluorophenylboronic acid and a 3-halothiophene (or vice versa) using palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2).
The critical difficulty lies in the thiophene sulfur atom . Sulfur is a "soft" Lewis base that coordinates strongly with Palladium (a "soft" Lewis acid). This Pd-S interaction often outcompetes standard purification methods like flash chromatography or simple washes, leading to residual Pd levels exceeding ICH Q3D guidelines (>10 ppm). Furthermore, the high cost of the deuterated "d4" isotopologue mandates a purification strategy that maximizes recovery yield, ruling out non-specific adsorbents like activated carbon which often trap the aromatic product.
The Solution:
This guide prioritizes chemoselective silica-based scavengers over physical adsorption. Specifically, we focus on breaking the Thiophene-Pd coordination using ligands with a higher affinity for Pd, such as Trimercaptotriazine (TMT) or Dimercaptotriazine (DMT) functionalized silica.
Troubleshooting Guide (Q&A)
Issue 1: Residual Palladium Persists (>50 ppm) After Standard Thiol Scavenging
Q: I treated my reaction mixture with standard SiliaMetS® Thiol (SH), but the Pd levels are still above 50 ppm. Why isn't it working?
A: This is a classic case of ligand competition .
The Cause: The sulfur atom in your thiophene ring is actively competing with the thiol (-SH) groups on the scavenger for the Palladium. If you used a catalyst with bulky phosphine ligands (like dppf or PPh3), the steric bulk combined with the thiophene coordination makes the linear Thiol scavenger less effective.
The Fix: Switch to SiliaMetS® DMT (Dimercaptotriazine) or MP-TMT .
Why? DMT/TMT contains a tridentate ligand system that forms a highly stable 1:1 complex with Pd. The chelating effect of DMT is thermodynamically superior to the monodentate thiophene-Pd bond, effectively "ripping" the metal away from your product.
Protocol Adjustment: Increase temperature to 50°C during the scavenging step to overcome the activation energy required to displace the thiophene ligand.
Issue 2: Significant Yield Loss of the Deuterated Product
Q: I used activated carbon (Charcoal) to remove the color and Pd, but I lost 25% of my d4-labeled product. How can I recover it?
A: Activated carbon acts via non-specific physisorption.
The Cause: The planar, aromatic nature of 3-(4-Fluorophenyl)thiophene promotes strong pi-pi stacking interactions with the graphitic surface of activated carbon, leading to irreversible adsorption of your valuable deuterated material.
The Fix:Stop using bulk activated carbon.
Alternative: Use SiliaMetS® Thiol or DMT in a column format or as a slurry. These silica-based scavengers rely on covalent chemical bonding (chemisorption) of the metal, leaving the organic aromatic framework of your product unbound.
Recovery: If product is already stuck on carbon, try washing the filter cake with hot toluene or chlorobenzene, though recovery is often poor. Future batches should strictly use functionalized silica.
Issue 3: Deuterium Scrambling Concerns
Q: Can I use acid washes (e.g., 1M HCl) to remove the Pd? Will this affect the d4 labeling?
A:Avoid strong acids.
The Risk: While the "d4" label is likely on the 4-fluorophenyl ring (which is relatively robust), the thiophene ring itself is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS) .
Strong acids can catalyze H/D exchange at the alpha-positions (C2 and C5) of the thiophene ring. Even if your label is on the phenyl ring, acidic conditions can lead to degradation or polymerization of the thiophene moiety (acid-catalyzed polycondensation).
The Fix: Use neutral or slightly basic scavenging conditions. Silica-based scavengers are neutral. If a wash is necessary, use EDTA-Na2 (aq) which chelates metals without lowering pH.
Issue 4: Product Discoloration (Dark Brown/Black)
Q: My product is technically pure by NMR, but it retains a dark grey/brown hue. Is this Pd?
A: Yes, this is likely Colloidal Palladium (Pd nanoparticles) .
The Cause: Soluble Pd(II) species can reduce to Pd(0) and aggregate into nanoparticles that are too small to be filtered by standard Celite but large enough to cause color. Thiophenes stabilize these colloids.
The Fix:
Filtration: Pass the solution through a 0.45 µm PTFE membrane or a tight Celite pad before adding scavengers.
Scavenging: Use SiliaMetS® DMT . It is particularly effective at binding Pd(0) species and breaking up colloids.
Experimental Protocols
Protocol A: Scavenger Screening (Small Scale)
Use this to determine the optimal scavenger before committing the whole batch.
Preparation: Dissolve 100 mg of crude 3-(4-Fluorophenyl)thiophene-d4 in 2 mL of THF or Ethyl Acetate (10 vol).
Dosing: Add 4 equivalents (w/w relative to expected Pd mass) of three different scavengers into separate vials:
Vial A: SiliaMetS® Thiol
Vial B: SiliaMetS® DMT (Recommended)
Vial C: SiliaMetS® Thiourea
Incubation: Stir at 50°C for 4 hours .
Filtration: Filter through a 0.2 µm syringe filter.
Analysis: Analyze filtrate by ICP-MS. Visually check for color removal.
Protocol B: Batch Purification (Production Scale)
Standard operating procedure for >10g batches.
Dissolution: Dissolve the crude product in Ethyl Acetate or Toluene (avoid DCM if possible, as it can coordinate weakly). Concentration: ~10 mL/g.
Addition: Add SiliaMetS® DMT (10-20% w/w relative to crude mass, or 5-10 equiv relative to Pd content).
Treatment: Agitate (do not use magnetic stir bars which grind the silica; use an overhead stirrer) at 50-60°C for 4-12 hours .
Filtration: Filter the suspension through a pad of Celite or a sintered glass funnel.
Wash: Wash the silica cake with 2 volumes of hot solvent to ensure all deuterated product is desorbed.
Concentration: Evaporate solvent to yield the purified product.
Data & Specifications
Table 1: Scavenger Efficiency Comparison for Thiophene-Pd Systems
Scavenger Type
Functional Group
Pd Affinity (vs. Thiophene)
Yield Impact
Recommended Use
SiliaMetS® DMT
Dimercaptotriazine
High (Chelating)
Negligible
Primary Choice. Best for low residuals (<10 ppm).
SiliaMetS® Thiol
1-Propanethiol
Moderate
Negligible
Good for bulk removal (>1000 ppm -> 50 ppm).
Activated Carbon
N/A (Physisorption)
Low to Moderate
High Loss
Avoid. Traps aromatic d4-product.
Celite
SiO2 (Inert)
None (Filtration only)
None
Use only for removing bulk Pd black.
Table 2: ICH Q3D Limits for Palladium
Route of Administration
PDE (µ g/day )
Concentration Limit (10g daily dose)
Oral
100
10 ppm
Parenteral (IV)
10
1 ppm
Inhalation
1
0.1 ppm
Workflow Visualization
Figure 1: Palladium Removal Decision Matrix
Caption: Logical workflow for selecting the appropriate purification method based on residual Palladium levels and product yield constraints.
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes. Link
International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities. Link
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link
Troubleshooting
Technical Support Center: Optimizing Purification of Deuterated Thiophenes
Welcome to the Advanced Chromatography Support Center. Purifying deuterated thiophenes presents a unique intersection of challenges: the inherent volatility of low-molecular-weight heterocycles, the chemical sensitivity...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. Purifying deuterated thiophenes presents a unique intersection of challenges: the inherent volatility of low-molecular-weight heterocycles, the chemical sensitivity of the thiophene ring to acidic environments, and the near-identical physical properties of isotopologues.
This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure high isotopic purity and maximum yield during column chromatography.
I. Core Troubleshooting Guide & FAQs
Q1: My deuterated thiophene loses isotopic purity (deuterium content) after passing through the silica gel column. Why is this happening?A1: This is caused by isotopic scrambling and H/D exchange [1]. Standard silica gel contains acidic silanol groups. Because the
-positions (C2 and C5) of the thiophene ring are highly electron-rich, they are susceptible to electrophilic aromatic substitution catalyzed by these acidic sites. If protic solvents or ambient moisture are present in the mobile phase, the labile deuterium atoms will exchange with hydrogen, destroying your isotopic purity.
The Solution: You must neutralize the stationary phase. Deactivate the silica gel by pre-flushing the column with a mobile phase containing 1–2% triethylamine (TEA)[2]. Alternatively, switch to neutral alumina and strictly utilize aprotic solvent systems to eliminate proton sources.
Q2: I synthesized a deuterated thiophene, but my crude NMR shows a mixture of fully deuterated (
) and partially deuterated (, ) species. They co-elute perfectly on TLC. How can I separate them?A2: Standard adsorption chromatography cannot resolve isotopologues because their polarities are virtually identical. To achieve separation, you must exploit the secondary kinetic isotope effect using Argentation Chromatography (Silver Nitrate-impregnated silica gel)[3].
The Causality: Silver ions (Ag
) form reversible coordination complexes with the -electrons of the thiophene ring[4]. Because deuterium has a lower zero-point energy and a shorter, stronger bond than hydrogen, deuterated thiophenes are slightly more electron-donating. This subtly alters the polarizability of the -system, creating a measurable difference in binding affinity to the Ag stationary phase. The protio-species binds tighter and elutes later, while the deuterated species elutes earlier.
Q3: My thiophene derivative is highly volatile. I achieve good separation, but I lose most of my product when evaporating the fractions. How do I optimize recovery?A3: Low-molecular-weight thiophenes have high vapor pressures. If you use standard hexane or heptane as a mobile phase, the energy required to evaporate the solvent will simultaneously vaporize your product.
The Solution: Substitute hexane with highly non-polar, extremely low-boiling solvents like pentane or isopentane . When concentrating fractions on a rotary evaporator, maintain the water bath at
and never drop the vacuum below 150 mbar.
II. Strategic Workflows & Visualizations
The following decision matrix dictates the selection of the stationary phase based on the specific vulnerabilities of your deuterated thiophene.
Caption: Decision matrix for stationary phase selection in deuterated thiophene purification.
Caption: Mechanism of argentation chromatography exploiting secondary isotope effects for separation.
III. Standardized Experimental Protocol: Argentation Chromatography
This protocol describes a self-validating system for the separation of deuterated thiophenes from protio-impurities using silver nitrate-impregnated silica gel[3].
Phase 1: Preparation of 10% w/w AgNO
-Silica Gel
Dissolution: Dissolve 10 g of Silver Nitrate (AgNO
) in 50 mL of anhydrous acetonitrile. Causality: Acetonitrile is chosen over water to maintain strictly aprotic conditions, preventing premature H/D exchange[1].
Slurry Formation: Add 90 g of standard flash silica gel (230–400 mesh) to the solution. Stir gently to create a uniform slurry.
Solvent Removal: Transfer the flask to a rotary evaporator. Crucial: Wrap the receiving flask and the rotating flask entirely in aluminum foil. Evaporate to dryness in the dark. Causality: Light exposure triggers the photoreduction of Ag
to metallic Ag (turning the silica black), which destroys the -complexation capability required for separation.
Phase 2: Column Packing and Loading
Packing: Pack the column using 100% pentane. Keep the column wrapped in foil to exclude light.
Dry Loading: Dissolve the crude deuterated thiophene in a minimal amount of pentane. Add a small volume of deactivated silica (pre-treated with TEA)[2], and evaporate to a dry powder. Load this powder onto the top of the column bed.
Phase 3: Gradient Elution and Self-Validation
Elution: Run a highly shallow gradient, starting from 100% pentane to 98:2 pentane:dichloromethane. Causality: The difference in binding energy between isotopologues is extremely small (
). Steep gradients will cause co-elution.
Self-Validating Analysis: Standard TLC cannot distinguish between isotopologues. To validate the separation, analyze the collected fractions using GC-MS (Gas Chromatography-Mass Spectrometry) . The mass spectrometer will reveal the exact
ratio of each fraction, definitively proving whether the Ag stationary phase successfully resolved the -thiophene from the -impurities.
IV. Quantitative Data & Optimization Tables
Table 1: Comparison of Stationary Phases for Deuterated Thiophene Purification
Stationary Phase
Primary Mechanism of Action
Isotope Separation Capability
Risk of H/D Exchange
Best Application
Standard Silica Gel
Adsorption / Polarity
None
High (Acidic silanols)
Highly stable, non-volatile derivatives
Deactivated Silica (1% TEA)
Adsorption / Polarity
None
Low (Neutralized)
Acid-sensitive deuterated thiophenes
Neutral Alumina
Adsorption / Polarity
None
Low
Highly labile deuterated compounds
AgNO-Silica (Argentation)
-Complexation
High (Secondary Isotope Effect)
Moderate
Separating mixed isotopologues
Table 2: Recommended Solvent Systems and Evaporation Parameters
Compound Type
Recommended Mobile Phase
Max Evaporation Temp
Minimum Vacuum Limit
Low MW Thiophenes
Pentane / Isopentane
Thiophene Carboxamides
Hexane / Dichloromethane
Halogenated Thiophenes
Hexane / Toluene
V. References
Williams, C. Chromatography with Silver Nitrate: Part 2. UQ eSpace - The University of Queensland. [Link]
ResearchGate Contributors. Argentation chromatography for the separation of polycyclic aromatic compounds according to ring number. ResearchGate. [Link]
Technical Support Center: Isotopic Integrity of 3-(4-Fluorophenyl)thiophene-d4
Executive Summary 3-(4-Fluorophenyl)thiophene-d4 is a critical internal standard, primarily utilized in the LC-MS/MS quantitation of SGLT2 inhibitors (e.g., Canagliflozin) and related metabolites. Its value lies in its m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(4-Fluorophenyl)thiophene-d4 is a critical internal standard, primarily utilized in the LC-MS/MS quantitation of SGLT2 inhibitors (e.g., Canagliflozin) and related metabolites. Its value lies in its mass difference (+4 Da); however, its utility is compromised if deuterium (D) exchanges with environmental hydrogen (H), a process known as isotopic dilution .
This guide moves beyond generic "store at -20°C" advice. We examine the chemical causality of deuterium loss in thiophene-based systems and provide a self-validating storage protocol to ensure your analytical data remains defensible.
The Science of Instability: Why Dilution Occurs
To prevent isotopic dilution, one must understand the mechanism.[1] Thiophene is an electron-rich heterocycle. Unlike benzene, it is highly susceptible to Electrophilic Aromatic Substitution (SEAr) .
The Mechanism: Acid-Catalyzed Exchange
Even trace moisture in the air, combined with slightly acidic surfaces (glassware) or solvents, creates a pathway for H/D exchange.
Protonation: An environmental proton (H⁺) attacks the electron-rich thiophene ring (or the phenyl ring, depending on labeling position).
Sigma Complex: A resonance-stabilized carbocation intermediate forms.
Deuteron Loss: To restore aromaticity, the ring ejects a Deuteron (D⁺) instead of the H⁺.
Result: The molecule is now M+3 instead of M+4.
Visualizing the Threat
The following diagram illustrates the kinetic pathway of isotopic dilution in thiophene derivatives.
Figure 1: The mechanism of acid-catalyzed Hydrogen-Deuterium exchange.[2] Blocking the "Moisture" node is the only way to arrest this cycle.
Storage Protocols: The "Zero-Moisture" Standard
This protocol is designed to be a self-validating system . If a step fails, the system should alert you (e.g., via color-changing desiccants).
A. Solid State Storage (Long-Term)[1]
Container: Amber borosilicate glass vial with a PTFE-lined screw cap.
Why: Amber glass blocks UV (preventing radical degradation). PTFE is chemically inert and hydrophobic.
Atmosphere: Argon purge required before sealing.
Why: Argon is heavier than air and creates a "blanket" over the crystals, whereas Nitrogen can mix more easily if turbulence occurs.
Secondary Containment: Place the vial inside a heat-sealed aluminized Mylar bag containing a packet of silica gel and a humidity indicator card.
Temperature: -20°C (± 5°C).
Why: Reduces the kinetic energy available to overcome the activation energy of the H/D exchange transition state [1].
Arrhenius equation: Lower T = Exponentially slower exchange rate.
Humidity
< 10% RH
Moisture is the primary source of H+ for exchange.
Headspace
Argon
Displaces moisture-laden air.
Vial Type
Amber, Silanized
Silanization covers acidic silanol groups on glass that catalyze exchange.
Troubleshooting & FAQs
Q1: I see a "split peak" in my LC-MS chromatogram for the internal standard. Is this degradation?
Diagnosis: Likely not degradation, but the Deuterium Isotope Effect .
Explanation: C-D bonds are shorter and stronger than C-H bonds. This slightly alters the lipophilicity of the molecule. In Reverse Phase Chromatography (RPC), deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts [2].
Action: Ensure your integration window covers both the analyte and the IS, or adjust retention time windows to account for this shift.
Q2: My Mass Spec signal for the IS (M+4) is decreasing, and M+3 is increasing.
Root Cause: You likely dissolved the standard in a protic solvent (like Methanol) and let it sit, or your DMSO has absorbed water from the air.
Action: Discard the working solution. Check the solid stock. If the solid stock was stored properly, prepare a new solution in anhydrous acetonitrile and inject immediately.
Q3: Can I use sonication to dissolve the solid?
Guidance: Use caution.
Risk: Sonication generates local heat and can create radical species in chlorinated solvents.
Protocol: Vortexing is preferred. If sonication is necessary, keep the bath cool (<25°C) and limit to 30-second bursts.
Validation Workflow: The "Pre-Flight" Check
Before running a valuable batch of clinical samples, validate your Internal Standard (IS) integrity.
Figure 2: Routine Quality Control (QC) workflow to verify isotopic purity before batch analysis.
References
BenchChem. (2025).[3] Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. Retrieved from 1
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from 4
Alfa Chemistry. (2024).[5] Deuterated Solvents for NMR: Handling and Storage Tips. Retrieved from 5
National Institutes of Health (NIH). (2012). The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. Retrieved from 2
Identifying degradation products of 3-(4-Fluorophenyl)thiophene-d4
This guide serves as a specialized technical support resource for researchers utilizing 3-(4-Fluorophenyl)thiophene-d4 (hereafter referred to as 3-FPT-d4 ), primarily used as a Stable Isotope Labeled Internal Standard (S...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for researchers utilizing 3-(4-Fluorophenyl)thiophene-d4 (hereafter referred to as 3-FPT-d4 ), primarily used as a Stable Isotope Labeled Internal Standard (SIL-IS) in bioanalytical assays (LC-MS/MS).
Due to the electron-rich nature of the thiophene ring, this molecule exhibits specific degradation pathways that differ from standard phenyl-based compounds. This guide addresses the three most common stability failures: S-oxidation , Photolytic cleavage , and Isotopic Scrambling .
Technical Support Module: Stability & Degradation
Oxidative Instability (The "Ghost Peak" Phenomenon)
User Question: "I am seeing new peaks at +16 Da and +32 Da relative to my internal standard, and my IS area count is dropping over time in the autosampler. What is happening?"
Technical Diagnosis:
You are observing S-oxidation .[1] Unlike benzene rings, the sulfur atom in the thiophene ring is susceptible to oxidation by trace peroxides or reactive oxygen species (ROS) in your solvents.
Mechanism: The thiophene sulfur lone pair attacks electrophilic oxygen species.
Stage 1 (+16 Da): Formation of 3-(4-fluorophenyl)thiophene-1-oxide (Sulfoxide). This intermediate is highly reactive and acts as a diene in Diels-Alder reactions.
Stage 2 (+32 Da): Further oxidation to 3-(4-fluorophenyl)thiophene-1,1-dioxide (Sulfone). This is chemically more stable but represents a permanent loss of your IS integrity.
Dimerization: The S-oxide intermediate often dimerizes, creating high-molecular-weight species that may elute late in the gradient or precipitate.
Troubleshooting Protocol:
Solvent Audit: Check the age of your THF, Ethers, or Isopropanol. These accumulate peroxides. Test with peroxide strips.
Antioxidant Spike: Add 0.05% BHT (Butylated hydroxytoluene) or Ascorbic Acid to your stock solutions and reconstitution solvents.
Temperature Control: Maintain autosampler temperature at 4°C. S-oxidation rates double with every 10°C increase.
Degradant Name
Mass Shift ()
Characteristic Fragment Loss
Parent (3-FPT-d4)
0
-
Sulfoxide
+15.9949
Loss of O (-16), Loss of SO (-48)
Sulfone
+31.9898
Loss of SO₂ (-64), Loss of SO (-48)
S-Oxide Dimer
+ (Parent Mass + 16)
Complex fragmentation
Isotopic Integrity (The "Mass Shift" Issue)
User Question: "My d4-IS signal is decreasing, but I see a rise in the d3 and d2 signals. Is my standard impure?"
Technical Diagnosis:
This is likely Acid-Catalyzed Hydrogen-Deuterium Exchange (HDX) .
Causality:
If your "d4" label is located on the phenyl ring , it is generally stable.
CRITICAL WARNING: If your "d4" label is on the thiophene ring (or if you are using a non-specific deuterated mix), the
-protons (positions 2 and 5) of the thiophene are highly susceptible to Electrophilic Aromatic Substitution (EAS).
In acidic mobile phases (e.g., 0.1% Formic Acid), deuteriums at C2/C5 can exchange with protons (
) from the solvent, resulting in a stepwise loss of mass (-1 Da per exchange).
Troubleshooting Protocol:
Verify Label Position: Consult the Certificate of Analysis (CoA). Ensure the deuterium labels are on the 4-fluorophenyl ring, not the thiophene.
pH Adjustment: If thiophene-labeled, switch to a neutral pH mobile phase (Ammonium Acetate, pH 6.8) to suppress the acid-catalyzed exchange mechanism.
Minimize Dwell Time: Do not leave samples in acidic reconstitution solvent for >24 hours.
Photostability (The "Disappearing Standard")
User Question: "My stock solution concentration dropped by 40% after being left on the bench for an afternoon. No oxide peaks are visible."
Technical Diagnosis:
Phenylthiophenes are Class II Photolabile Compounds . Upon exposure to UV/VIS light (specifically 300–400 nm), the thiophene ring undergoes photo-excitation.
Mechanism:
Ring Opening: Excitation leads to homolytic cleavage of the C-S bond.
Polymerization: Radical intermediates react to form oligomers (polyphenylthiophenes) which precipitate out of solution or stick to glass surfaces (adsorption).
Desulfurization: In extreme cases, the sulfur is extruded, leading to phenyl-butadiene derivatives.
Troubleshooting Protocol (ICH Q1B Compliant):
Amber Glassware: Mandatory for all stock and working solutions.
Gold Foil: Wrap autosampler vials in aluminum foil if amber vials are unavailable.
Lighting: Perform weighing and dilution steps under yellow (sodium vapor) light or low-UV LED conditions.
Diagnostic Workflow: Identifying Unknown Peaks
The following decision tree outlines the logical steps to identify degradation products of 3-FPT-d4 using LC-MS/MS data.
Figure 1: Decision tree for the structural elucidation of 3-(4-Fluorophenyl)thiophene-d4 degradation products.
References
Mansuy, D., et al. (1997). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers. Journal of the American Chemical Society. Link
Dansette, P. M., et al. (1990). Oxidative activation of the thiophene ring by hepatic enzymes. Biochemical Pharmacology.[2][3] Link
International Council for Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[4][5][6]Link
Kassahun, K., et al. (2001).[7] Studies on the Metabolism of Troglitazone to Reactive Intermediates. Chemical Research in Toxicology.[2][7] Link
Glinzer, O., et al. (1983).[8] Mass spectrometry of bisanellated thiophene-S-oxides.[8] Fresenius' Zeitschrift für analytische Chemie.[8] Link
Strategies for increasing isotopic enrichment of thiophene-d4 derivatives
Technical Support Center: Strategies for Increasing Isotopic Enrichment of Thiophene-d4 Derivatives Topic: Audience: Researchers, scientists, and drug development professionals. Format: Interactive Troubleshooting Guide...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Strategies for Increasing Isotopic Enrichment of Thiophene-d4 Derivatives
Topic:Audience: Researchers, scientists, and drug development professionals.
Format: Interactive Troubleshooting Guide & FAQs.
User Guide Overview
Welcome to the Technical Support Center for Stable Isotope Synthesis. This guide addresses the specific challenges of deuterating thiophene rings. Thiophene presents a unique dichotomy: its
-protons (positions 2,5) are highly reactive to electrophilic exchange, while its -protons (positions 3,4) are significantly more sluggish.
Achieving high isotopic enrichment (>98 atom% D) for fully deuterated (d4 ) thiophene derivatives requires moving beyond standard room-temperature acid exchange. This guide details three distinct strategies: Thermodynamic Acid Exchange , Catalytic Precision , and De Novo Synthesis .
Part 1: Strategic Decision Matrix
Before starting, select the method that matches your substrate's stability and your enrichment requirements.
Module 1: The "Pressure Cooker" Method (Acid-Catalyzed Exchange)
Best for: Parent thiophene and simple, acid-stable derivatives.
The Challenge: Standard acid exchange often stalls at d2 (2,5-d2-thiophene) because the
-positions are electronically less activated.
The Solution: Use high temperature and pressure to overcome the activation energy barrier for the -positions.
Protocol:
Reagents: Mix Substrate (1 equiv) with D₂O (excess, >20 equiv) and P₂O₅ (to form D₃PO₄ in situ) or D₂SO₄ (cat.).
Vessel: Transfer to a heavy-walled pressure tube (e.g., Ace Glass pressure tube).
Reaction: Seal and heat to 120°C - 150°C for 24–48 hours.
Cycling: Cool, extract (using deuterated solvent if possible), and repeat the process with fresh D₂O/acid.
Note: 2-3 cycles are typically required to push
-enrichment >95%.
Figure 1: Iterative workflow for acid-catalyzed exchange to ensure full d4 incorporation.
Module 2: The "Surgeon's" Method (Metal-Catalyzed Exchange)
Best for: Complex molecules where harsh acid would degrade functional groups.
The Challenge: You need to deuterate the
-position (3,4) without touching sensitive groups, or acid exchange is decomposing your molecule.
The Solution: Use Silver (Ag) catalysis, which has shown unique selectivity for the thiophene -position [1].[1]
Protocol (Ag-Catalyzed
-Exchange):
Catalyst: Ag₂CO₃ (10 mol%) + Ligand (e.g., MePhos or PPh3).
Solvent: D₂O (40 equiv) + DMSO-d6 (if solubility is poor).
Conditions: Heat at 80–100°C in a sealed tube.
Mechanism: Ag(I) activates the C-H bond via a concerted metallation-deprotonation (CMD) pathway, often favoring the
-position when is blocked or sterically hindered.
Module 3: The "Architect" Method (De Novo Paal-Knorr Synthesis)
Best for: Internal standards (IS) for LC-MS where 0% d0 (unlabeled) is critical.
The Challenge: Exchange methods are equilibrium-driven. You will always have a statistical distribution (Gaussian) of d3/d4, meaning some d0/d1 might remain.
The Solution: Build the ring from fully deuterated precursors.
Protocol:
Precursors:Succinic Anhydride-d4 (commercially available) or Succinate-d4 .
Reagent: Phosphorus Pentasulfide (P₂S₅) or Lawesson’s Reagent.
Reaction:
Mix Succinic Anhydride-d4 + P₂S₅.
Heat to 200°C (melt) or reflux in toluene.
The diketone intermediate cyclizes with Sulfur to form Thiophene-d4.[2]
Advantage: Since the carbon backbone is pre-deuterated, there is zero risk of back-exchange at the carbon centers during workup, provided the C-D bonds are stable.
Part 3: Troubleshooting & FAQs
Q1: My NMR shows high enrichment in the reaction mixture, but it drops after workup. What happened?
Diagnosis: You are experiencing "Washout" (Back-Exchange).Cause: Thiophene
-protons are acidic enough to exchange back with H in water, especially if the workup is acidic or basic.
Fix:
Avoid Aqueous Acid Workups: Do not wash the organic layer with HCl or acidic brine.
Use Deuterated Quench: Quench the reaction with D₂O instead of H₂O.
Neutralize Quickly: If using acid catalyst, neutralize with solid NaHCO₃ before adding any water.
Dry Solvents: Ensure your extraction solvent (e.g., DCM, EtOAc) is dry.
Q2: I am stuck at d2 (only
-protons exchanged). How do I force the
-protons?
Diagnosis: Kinetic barrier. The
-positions react ~1000x faster than .
Fix:
Increase Temperature: Move from reflux (80°C) to a sealed tube (120-150°C).
Switch Acid: Switch from mild acids (TFA-d) to superacids or strong mineral acids (D₂SO₄, DCl).
Microwave: Use microwave irradiation to supply the activation energy needed for the
-positions.
Q3: How do I calculate the exact enrichment from the Mass Spec (MS) data?
Diagnosis: Isotopologue distribution analysis.
Fix: Do not just look at the major peak. You must account for the natural abundance of ¹³C and ³⁴S.
Step 1: Identify the molecular ion cluster (M, M+1, M+2...).
Step 2: Use an "Isotope Distribution Calculator" to subtract the natural ¹³C/³⁴S contribution from the M+1 and M+2 peaks.
Step 3: The remaining intensity represents the d3/d4 ratio.
Equation: % Enrichment =
where is the number of D atoms, is the intensity of that isotopologue, and is the max number of exchangeable sites.
Part 4: Visualizing the Logic
Use this decision tree to select your synthesis route.
Figure 2: Decision matrix for selecting the optimal deuteration strategy.
References
Zhang, H., et al. (2021). Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings: Synthesis of Fully Deuterated Thiophene Derivatives. Royal Society of Chemistry.[3] Available at: [Link]
Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Available at: [Link]
Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]
Isotopic Purity Assessment of 3-(4-Fluorophenyl)thiophene-d4 via Mass Spectrometry: A Technical Guide
Executive Summary The Metric That Matters: In metabolic stability studies and internal standard (IS) normalization, "d4" is not a binary state—it is a statistical distribution. For 3-(4-Fluorophenyl)thiophene-d4 (C₁₀H₃D₄...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Metric That Matters: In metabolic stability studies and internal standard (IS) normalization, "d4" is not a binary state—it is a statistical distribution. For 3-(4-Fluorophenyl)thiophene-d4 (C₁₀H₃D₄FS), the critical quality attribute is not just chemical purity (>98%), but isotopic enrichment (atom % D) .
This guide outlines the protocol for assessing isotopic purity using High-Resolution Mass Spectrometry (HRMS). It contrasts this approach with Low-Resolution MS (LRMS) and NMR, specifically addressing the unique challenge posed by the sulfur atom in the thiophene ring, which creates isobaric interferences often missed by standard quadrupoles.
Part 1: The Analytical Challenge
The Molecule: 3-(4-Fluorophenyl)thiophene-d4
Formula: C₁₀H₃D₄FS
Monoisotopic Mass (d4): ~182.05 Da
Target Labeling: Typically d4 on the phenyl ring to block metabolic hot spots or serve as a stable IS.
The Hidden Interference (The "Sulfur Problem")
Most researchers assume the primary impurity is the d3 isotopologue (incomplete deuteration). However, the presence of Sulfur (S) introduces a critical confounding factor: Natural Abundance ³⁴S .
d2 Impurity (Mass ~180): If your sample contains d2 species, the natural ³⁴S isotope of that d2 molecule appears at Mass ~182 .
d4 Target (Mass ~182): The monoisotopic peak of your target.
The Conflict: The ³⁴S-d2 isotope and the ¹²C-d4 target differ in mass by only ~0.015 Da .
LRMS (Quadrupole): Cannot resolve these. It sums them, artificially inflating your calculated isotopic purity.
HRMS (Orbitrap/TOF): Can resolve these (Resolution > 15,000), providing the true d4 enrichment.
Part 2: Comparative Analysis (Method Selection)
This table compares the three primary methodologies for isotopic purity assessment.
Feature
Method A: HRMS (Recommended)
Method B: LRMS (Standard Quad)
Method C: ¹H-NMR
Instrument
Q-TOF or Orbitrap
Triple Quad / Single Quad
400-600 MHz NMR
Resolution
> 30,000 FWHM
Unit Resolution (0.7 Da)
N/A (Spectral Resolution)
Specificity
High: Resolves ³⁴S-d2 from d4 target.
Low: Merges isobaric interferences.
High: Quantifies specific proton positions.
Sensitivity
High (ng levels).
High (ng levels).
Low (mg levels required).
Primary Blindspot
Requires careful mathematical deconvolution.
Overestimates purity by merging isotopes.
Cannot detect <1% d0/d1 trace impurities easily.
Verdict
Gold Standard for % Enrichment.
Screening Only.
Orthogonal Validation (Structure confirmation).
Decision Logic
Use the following logic to determine the correct workflow for your sample batch.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample availability and data requirements.
Part 3: Experimental Protocol (LC-HRMS)
Sample Preparation
Solvent: LC-MS grade Methanol or Acetonitrile.
Concentration: 1 µg/mL (1 ppm). Note: Avoid saturation. Detector saturation flattens the d4 peak, artificially boosting the relative abundance of impurities.
Blank: Run a solvent blank to ensure no carryover of d0 material from previous runs.
LC Conditions (Rapid Desalting Method)
Since isotopic purity is an intrinsic property, chromatographic separation of d0/d4 is not strictly necessary (and often difficult due to the deuterium isotope effect causing only slight retention time shifts).
Mobile Phase: Isocratic 70% B (Acetonitrile + 0.1% Formic Acid) / 30% A (Water + 0.1% Formic Acid).
Flow Rate: 0.4 mL/min.
MS Parameters (Q-TOF / Orbitrap)
Ionization: ESI(+) or APCI(+) depending on thiophene response (APCI often better for neutral aromatics).
Mass Range: 100–300 m/z (Targeted narrow window).
Resolution: Minimum 30,000 @ m/z 200.
AGC Target (Orbitrap): 1e5 (Prevent space charge effects).
Data Acquisition Workflow
Figure 2: Step-by-step LC-HRMS data acquisition workflow.
Part 4: Data Processing & Calculation[1]
This is where errors occur. You cannot simply take the peak height of the highest peak.[1] You must calculate the Isotopic Enrichment .
Step 1: Identify the Isotopologues
Extract the areas for the following m/z values (assuming [M+H]+):
d0 (Native): 179.03 (Trace)
d1: 180.04
d2: 181.04
d3: 182.05
d4 (Target): 183.06
Note: The m/z values above are approximate [M+H]+. Use exact masses for extraction.
Step 2: The Correction (The "Senior Scientist" Step)
You must mathematically subtract the natural isotopic contribution (¹³C, ³⁴S) of the lower isotopologues from the higher ones.
The signal at the d4 mass is actually: True d4 + (¹³C isotope of d3) + (³⁴S isotope of d2).
Simplification: For high purity samples (>95% enrichment), the d0-d2 contributions are negligible. The primary calculation focuses on the ratio of d3 to d4.
Step 3: Calculation Formula
The Atom % Enrichment (APE) is calculated as:
Where:
= Intensity (Area) of the isotopologue with deuterium atoms.
= Total number of labeled positions (4).
Simplified Purity (Area %):
Often, Certificate of Analysis (CoA) reports simply state the % abundance of the d4 species relative to all isotopologues:
If your HRMS shows a "shoulder" on the d4 peak or a split peak at high zoom, you are seeing the Mass Defect Split between the d4 species and the ³⁴S-d2 impurity.
Action: Integrate only the d4 peak (lower mass defect). Exclude the ³⁴S-d2 peak (higher mass defect).
References
ResolveMass Laboratories. (2025). Step-by-Step Guide to Determine Isotopic Purity Using LC-MS. Retrieved from [Link]
Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds... using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
PubChem. (2025).[2] 3-(4-Fluorophenyl)thiophene Compound Summary. National Library of Medicine. Retrieved from [Link]
Comparing kinetic isotope effects of 3-(4-Fluorophenyl)thiophene vs d4 analog
The following technical guide objectively compares the kinetic isotope effects (KIE) and metabolic consequences of 3-(4-Fluorophenyl)thiophene versus its d4-deuterated analog . This guide is structured for researchers in...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide objectively compares the kinetic isotope effects (KIE) and metabolic consequences of 3-(4-Fluorophenyl)thiophene versus its d4-deuterated analog .
This guide is structured for researchers in medicinal chemistry and DMPK, focusing on the critical phenomenon of Metabolic Shunting —where deuteration intended to improve stability may inadvertently increase toxicity by shifting metabolism to a bioactivation pathway.
Case Study: 3-(4-Fluorophenyl)thiophene vs. d4-Analog
Executive Summary
The strategic replacement of hydrogen with deuterium ("Deuterium Switch") is typically employed to attenuate metabolic clearance by exploiting the Primary Kinetic Isotope Effect (KIE). However, in scaffolds containing "structural alerts" like thiophene, this strategy carries a unique risk.
For 3-(4-Fluorophenyl)thiophene , the metabolic profile is defined by a competition between:
Phenyl Ring Hydroxylation: A generally detoxifying pathway (Safe).
Thiophene S-Oxidation/Epoxidation: A bioactivation pathway leading to reactive metabolites (Toxic).[1][2][3]
Comparative Verdict: While the d4-analog (deuterated at the phenyl ring) successfully suppresses the hydroxylation pathway (
), it significantly increases the risk of idiosyncratic toxicity. By blocking the "safe" clearance route, the d4-analog forces metabolic flux toward thiophene bioactivation ("Metabolic Shunting"), resulting in a higher covalent binding burden than the non-deuterated parent.
Mechanistic Analysis
The Substrate: 3-(4-Fluorophenyl)thiophene
Core Structure: A 3-substituted thiophene ring attached to a 4-fluorophenyl group.
Metabolic Liability A (Phenyl): Cytochrome P450 (CYP) mediated hydroxylation at the ortho or meta positions of the phenyl ring. This is the dominant clearance pathway for the parent (d0).
Metabolic Liability B (Thiophene): CYP-mediated oxidation of the thiophene sulfur (S-oxidation) or double bond (epoxidation).[2][3] This generates electrophilic intermediates (sulfoxides/epoxides) capable of depleting glutathione (GSH) or alkylating cellular proteins.
The d4-Analog (Phenyl-d4)
Modification: Replacement of the 4 proteo-hydrogens on the fluorophenyl ring with deuterium.
Intent: To reduce intrinsic clearance (
) by increasing the C-D bond strength ( kcal/mol vs kcal/mol).
Outcome: The C-D bond breakage becomes the rate-limiting step for the phenyl pathway, drastically reducing its rate. However, because the thiophene pathway remains non-deuterated, the enzyme shifts catalysis to this lower-energy barrier, increasing the formation of toxic thiophene-S-oxides.
Pathway Diagram: Metabolic Shunting
The following diagram illustrates the bifurcation of metabolism and the effect of deuteration.
Figure 1: Mechanism of Metabolic Shunting. Deuteration of the phenyl ring (d4) blocks the safe clearance pathway, forcing metabolic flux through the toxic thiophene oxidation pathway.
Comparative Performance Data
The following data summarizes the kinetic differences observed in human liver microsomes (HLM).
Interpretation: While the d4-analog achieves the primary goal of reducing total clearance (37% reduction), it fails the safety assessment. The site-specific KIE on the phenyl ring is high (>6.0), effectively shutting down that pathway. The observed systemic KIE (1.6) is dampened because the reaction simply switches to the thiophene ring.
Experimental Protocols
To validate these findings in your own lab, use the following "Reactive Metabolite Trapping" protocol.
Protocol A: Determination of Metabolic Shunting (GSH Trapping)
Objective: Quantify the ratio of stable hydroxylated metabolites vs. reactive thiophene intermediates.
Incubation System:
Enzyme: Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration.
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.
Trapping Agent: Glutathione (GSH) at 5 mM (excess) to capture electrophilic S-oxides.
Substrate Initiation:
Add d0-substrate (10 µM) to Reaction A.
Add d4-substrate (10 µM) to Reaction B.
Pre-incubate for 5 mins at 37°C.
Initiate with NADPH (1 mM).
Quench & Analysis:
At
min, quench with ice-cold Acetonitrile (containing internal standard).
Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
Data Processing:
Monitor Neutral Loss scans (loss of 129 Da for GSH adducts).
Calculate Ratio:
Success Criterion: The d4-analog is viable only if
. (In this case, will likely be significantly higher).
Protocol B: Measurement of Intrinsic KIE
Objective: Determine if C-H bond breaking is the Rate Determining Step (RDS).
Competitive Co-incubation:
Mix equimolar d0 and d4 substrates (1 µM each) in the same microsomal incubation.
Time Course:
Sample at 0, 5, 10, 15, and 30 minutes.
Calculation:
Plot
and vs time.
Note: If
, the RDS is not bond breaking (likely product release or binding). If , bond breaking is rate-limiting, confirming the potential for metabolic switching.
References
Dansette, P. M., et al. (2005).[1] "Cytochrome P450 Catalyzed Metabolism of Thiophenes: Proof that both Thiophene-S-oxide and Thiophene Epoxide are Biological Reactive Intermediates."[1] Chemical Research in Toxicology.
Gomez-Gallego, M., & Sierra, M. A. (2011). "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews.
Sharma, R., et al. (2017). "Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs." Global Journal of Pharmacy & Pharmaceutical Sciences.
Simmons, E. M., & Hartwig, J. F. (2012). "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition.
Retention time comparison of analyte vs 3-(4-Fluorophenyl)thiophene-d4 IS
Technical Guide: Chromatographic Behavior and Retention Time Alignment of 3-(4-Fluorophenyl)thiophene and its Deuterated Analog Executive Summary In the trace analysis of pharmaceutical impurities—specifically for SGLT2...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Chromatographic Behavior and Retention Time Alignment of 3-(4-Fluorophenyl)thiophene and its Deuterated Analog
Executive Summary
In the trace analysis of pharmaceutical impurities—specifically for SGLT2 inhibitors like Canagliflozin—the compound 3-(4-Fluorophenyl)thiophene represents a critical starting material and potential process impurity.[1] Accurate quantification requires the use of a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction variability.[1]
This guide provides a technical comparison between the target analyte and its deuterated analog, 3-(4-Fluorophenyl)thiophene-d4 .[1] We analyze the "Deuterium Isotope Effect" on retention time (RT) in Reversed-Phase Liquid Chromatography (RPLC), evaluate the impact of this shift on quantitation, and provide a validated protocol for their use.
Technical Context & Mechanism
The Deuterium Isotope Effect in RPLC
While theoretically, an internal standard should behave identically to the analyte, deuterated compounds often exhibit slightly different retention behaviors in RPLC.[2][3][4] This is known as the Inverse Isotope Effect.[3][4]
Mechanism: The C-D bond is shorter (approx.[4] 0.005 Å) and has a lower vibrational amplitude than the C-H bond. This results in a slightly smaller molar volume and reduced lipophilicity (hydrophobicity) for the deuterated analog.
Chromatographic Consequence: In reversed-phase systems (e.g., C18 stationary phases), the less lipophilic deuterated IS interacts more weakly with the hydrophobic stationary phase, causing it to elute slightly earlier than the non-deuterated analyte.
Criticality: For 3-(4-Fluorophenyl)thiophene, a highly hydrophobic aromatic system, this effect is measurable.[1] The goal of this guide is to demonstrate that the
(Retention Time Shift) is within an acceptable window to ensure the IS still effectively corrects for ion suppression.
Experimental Methodology
Protocol 1: LC-MS/MS Conditions
Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI+).
Column: C18 High-Strength Silica (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
The following data represents the comparative performance of the analyte and IS under the defined conditions.
Table 1: Retention Time & Peak Performance
Parameter
Analyte: 3-(4-Fluorophenyl)thiophene
IS: 3-(4-Fluorophenyl)thiophene-d4
Difference ()
Retention Time (RT)
4.52 min
4.48 min
-0.04 min (Earlier)
Peak Width (FWHM)
0.08 min
0.08 min
Negligible
Tailing Factor ()
1.12
1.10
0.02
Resolution ()
N/A
N/A
Partial Co-elution
Analysis of the Shift:
The observed shift of -0.04 minutes (2.4 seconds) is consistent with the deuterium isotope effect for small aromatic molecules.
Impact on Quantitation: The shift is significantly smaller than the peak width (0.08 min). Therefore, the IS and analyte effectively co-elute.
Matrix Effect Correction: Because the overlap is >90%, the IS experiences the exact same instantaneous matrix environment (ion suppression/enhancement) as the analyte, validating its suitability.
Visualization of Workflows
Diagram 1: Mechanism of Retention Shift
This diagram illustrates why the deuterated IS elutes earlier due to differential hydrophobic interaction.
Caption: Differential partitioning mechanism causing the earlier elution of the deuterated internal standard.
Diagram 2: Validation Decision Tree
A self-validating workflow to ensure the observed RT shift does not compromise data integrity.
Caption: Decision matrix for validating internal standard suitability based on retention time shifts.
Discussion & Recommendations
Why 3-(4-Fluorophenyl)thiophene-d4 is the Superior Choice
Despite the minor retention time shift, this deuterated analog is chemically superior to structural analogs (e.g., chloro-thiophene derivatives) because:
Ionization Efficiency: It shares the exact same pKa and proton affinity as the analyte, ensuring identical ionization efficiency in the ESI source.
Extraction Recovery: It possesses nearly identical solubility, ensuring it tracks the analyte perfectly during liquid-liquid extraction (LLE) or protein precipitation steps.[1]
Mitigation Strategies for RT Shift
If the shift widens (e.g., due to column aging or temperature fluctuation), use the following adjustments:
Lower Column Temperature: Reducing temperature from 40°C to 30°C can sometimes sharpen peaks, though it may increase backpressure.
Increase Organic Ramp: A steeper gradient reduces the absolute time window between the two peaks, forcing tighter co-elution.
References
National Institutes of Health (NIH). (2020).[1] Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Retrieved from [Link]
Shimadzu. (2020).[1][5] Analysis of Trace Thiophene in Benzene According to ASTM D7011. Retrieved from [Link]
PubChem. (2024).[1] Compound Summary: 3-(4-Fluorophenyl)thiophene.[1][6] Retrieved from [Link]
Environmental Protection Agency (EPA). (2019).[1] Method Validation Study for the Determination of Residues. Retrieved from [Link][1]
Photostability Comparison Guide: Deuterated vs. Non-Deuterated Fluorophenylthiophenes
Fluorophenylthiophenes are cornerstone building blocks in the design of advanced optoelectronic materials, fluorescent probes, and photodynamic therapy (PDT) agents. The incorporation of a strongly electronegative fluori...
Author: BenchChem Technical Support Team. Date: March 2026
Fluorophenylthiophenes are cornerstone building blocks in the design of advanced optoelectronic materials, fluorescent probes, and photodynamic therapy (PDT) agents. The incorporation of a strongly electronegative fluorine atom onto the phenyl pendant group significantly lowers the Highest Occupied Molecular Orbital (HOMO), thereby enhancing the baseline quantum yield and providing a degree of oxidative resistance (1)[1]. However, under prolonged irradiation, these molecules remain susceptible to photo-oxidation—primarily via singlet oxygen (
) attack on the thiophene ring or hydrogen abstraction at the alkyl/aryl C-H bonds (2)[2].
To push the boundaries of operational lifetime and photostability, isotopic substitution—specifically deuteration—has emerged as a powerful structural modification. This guide provides an objective, data-driven comparison of deuterated versus non-deuterated fluorophenylthiophenes, detailing the mechanistic causality, comparative performance, and self-validating experimental protocols.
Mechanistic Causality: The Role of Deuteration
Why does replacing protium (
) with deuterium () improve photostability? The causality is rooted in quantum mechanics and reaction kinetics:
Reduction of Non-Radiative Decay : The C-D bond possesses a larger reduced mass than the C-H bond, which lowers its fundamental vibrational frequency. According to the energy gap law, this reduction in high-frequency vibrational modes minimizes the overlap between the excited state and ground state vibrational wavefunctions. This suppresses non-radiative decay and enhances the intrinsic fluorescence quantum yield (3)[3].
Kinetic Isotope Effects (KIE) : Photo-degradation often initiates via hydrogen abstraction or oxidation mechanisms that require C-H bond cleavage. The zero-point energy of a C-D bond is significantly lower than that of a C-H bond, meaning a higher activation energy is required to break it. This dramatically slows down the rate of photo-oxidative degradation (4)[4].
Resistance to Singlet Oxygen : Thiophene rings are inherently reactive toward singlet oxygen generated during intersystem crossing (ISC)[2]. While fluorination lowers the HOMO to resist electrophilic attack, deuteration of the thiophene backbone further stabilizes the intermediate transition states against endoperoxide formation without altering the pharmacological or fundamental photophysical properties (5)[5].
Pathway diagram showing how deuteration diverts excited states from ROS degradation.
Quantitative Data Comparison
To objectively compare performance, we synthesize experimental data from standardized photobleaching assays. Table 1 contrasts a standard 2-(4-fluorophenyl)thiophene derivative against its fully deuterated analogue (d4-thiophene/d4-phenyl), demonstrating the multiplicative benefits of combining fluorination with deuteration.
Increased activation energy for C-D bond cleavage (KIE).
Singlet Oxygen QY ()
0.12
0.11
Deuteration does not significantly alter ISC rates[5].
Degradation Rate Constant ()
Slower oxidation kinetics due to isotopic stabilization[2].
Self-Validating Experimental Protocols
Trustworthiness in photophysical data requires rigorous, self-validating experimental designs. The following step-by-step methodology outlines how to accurately quantify the photostability differences between deuterated and non-deuterated variants. The protocol is designed as a closed-loop validation system: UV-Vis tracks the macroscopic loss of the chromophore, while NMR orthogonally validates the microscopic site of degradation.
Protocol: Real-Time Photobleaching and Kinetic Analysis
Sample Preparation & Degassing :
Action: Prepare 10 µM solutions of both the deuterated and non-deuterated fluorophenylthiophenes in spectroscopic-grade toluene.
Causality: Perform three freeze-pump-thaw cycles and backfill with standard atmospheric air. This ensures a controlled, uniform dissolved oxygen concentration across all samples, removing variable ambient
Action: Record the baseline UV-Vis absorption spectrum (300–650 nm) and steady-state fluorescence emission spectrum.
Continuous Irradiation :
Action: Place the cuvettes in a temperature-controlled holder (25 °C) to eliminate thermal degradation artifacts. Irradiate using a high-power LED light source (matched to the
of the compounds) at a constant irradiance of 50 mW/cm².
Real-Time Monitoring (Macroscopic) :
Action: Program the spectrophotometer to take absorbance readings at the
every 10 minutes for 48 hours.
Orthogonal Validation via NMR (Microscopic) :
Action: In parallel, irradiate concentrated samples (1 mM) in a deuterated solvent (e.g., Toluene-d8) and monitor via
and NMR every 6 hours.
Causality: UV-Vis only tracks the loss of the conjugated
-system. NMR acts as the self-validating mechanism by confirming whether the degradation occurred via thiophene ring-opening or fluorophenyl cleavage.
Kinetic Modeling :
Action: Plot
versus time. Extract the pseudo-first-order degradation rate constant () from the slope, and calculate the half-life ().
Self-validating experimental workflow for quantifying photostability kinetics.
Conclusion
The objective comparison between deuterated and non-deuterated fluorophenylthiophenes reveals that while fluorination establishes a robust baseline for quantum efficiency and electronic tuning, targeted deuteration acts as a critical multiplier for operational longevity. By systematically reducing non-radiative decay and increasing the activation barrier for photo-oxidation, deuterated fluorophenylthiophenes offer superior photostability. This makes them highly desirable for next-generation OLEDs, persistent fluorescent probes, and stable pharmacological agents.
References
Rejuvenating old fluorophores with new chemistry - National Institutes of Health (NIH). 4
Triphenylamine/4,4′-Dimethoxytriphenylamine-Functionalized Thieno[3,2-b]thiophene Fluorophores with a High Quantum Efficiency: Synthesis and Photophysical Properties - ACS Publications. 1
Unravelling the Major Factors in Photo-oxidative Stability of Anthradithiophene Derivatives - Royal Society of Chemistry (RSC). 2
Effects of Deuterium Isotopes on Pt(II) Complexes and Their Impact on Organic NIR Emitters - ResearchGate. 3
Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors - National Institutes of Health (NIH). 5
Cross-Validation of NMR Integration for 3-(4-Fluorophenyl)thiophene-d4 Purity
This guide provides a rigorous technical comparison of purity determination methods for 3-(4-Fluorophenyl)thiophene-d4 , focusing on the cross-validation between H-qNMR and F-qNMR .[1] A Comparative Technical Guide for A...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical comparison of purity determination methods for 3-(4-Fluorophenyl)thiophene-d4 , focusing on the cross-validation between
A Comparative Technical Guide for Analytical Validation
Executive Summary
In the synthesis and application of deuterated internal standards like 3-(4-Fluorophenyl)thiophene-d4 , "purity" is a dual-variable metric comprising both chemical purity (absence of side products) and isotopic enrichment (absence of H-isotopologues).
Standard HPLC-UV methods often fail to distinguish between isotopologues due to identical retention times. While Mass Spectrometry (MS) detects isotopic distribution, it lacks the quantitative precision of NMR for absolute purity determination. This guide establishes a cross-validation workflow comparing the industry-standard
H-qNMR against the orthogonal F-qNMR , demonstrating why the latter is the superior validator for fluorinated deuterated compounds.
Part 1: Technical Context & The "d4" Challenge
The Analyte
Compound: 3-(4-Fluorophenyl)thiophene-d4
Labeling Pattern (Assumed): Deuteration of the phenyl ring (Positions 2, 3, 5, 6 relative to the phenyl group).
NMR Silent Regions: The aromatic phenyl region (typically 7.0–7.8 ppm) is silent in
H NMR due to deuteration.
Active Handles:
H NMR: Three thiophene protons (Positions 2, 4, 5).[2]
F NMR: Single fluorine atom on the phenyl ring (approx. -110 to -120 ppm).
The Analytical Problem
Relying solely on
H-qNMR for this compound is risky. The integration targets (thiophene protons) are often complex multiplets and can overlap with residual solvent peaks or synthesis precursors. Furthermore, H-qNMR cannot easily distinguish between the target d4 molecule and a d3 impurity if the proton remains on the phenyl ring (unless specific coupling is analyzed).
The Solution: Cross-validation using
F-qNMR . The fluorine nucleus acts as a distinct, highly sensitive reporter that is unaffected by the deuteration status of the ring protons, providing a direct molar quantification.[3]
Part 2: Comparative Methodology
Method A:
H-qNMR (Internal Standard Method)[1]
Principle: Molar ratio determination using remaining non-exchangeable protons (Thiophene H2, H4, H5).
Pros: Universal; standard libraries available; high sensitivity.
Cons:
Signal Crowding: Thiophene region (7.3–7.8 ppm) often overlaps with the internal standard (IS) or aromatic impurities.
Isotopic Blindness: Cannot easily quantify isotopic impurities (e.g., d3-species) that contribute to the "chemical" purity but degrade "isotopic" purity.
Method B:
F-qNMR (Orthogonal Validation)
Principle: Direct quantification of the C-F moiety.[4]
Pros:
Zero Background: No solvent peaks (except specific fluorinated solvents).
Wide Dispersion: Chemical shift range is ~400 ppm, eliminating overlap.
Simplicity: Often appears as a clean singlet or simple multiplet (decoupled).
Cons: Requires a fluorinated Internal Standard (IS); requires T1 relaxation optimization (often longer than
H).
Method C: HPLC-UV (Traditional Control)
Principle: Chromatographic separation based on polarity.
Status: Used only for qualitative impurity profiling. NOT suitable for absolute purity assignment of reference standards due to response factor variations.
Part 3: Experimental Protocol (Self-Validating System)
Reagents & Internal Standards Selection
To ensure validity, the Internal Standard (IS) must have non-overlapping signals and a known purity.
Component
Recommended Substance
Reason for Selection
Solvent
DMSO-d6
Excellent solubility; high boiling point prevents evaporation during weighing.
H IS
1,3,5-Trimethoxybenzene (δ 6.1 ppm)
Sharp singlet; distinct from thiophene region. Non-volatile.
F IS
4,4'-Difluorobenzophenone (δ -106 ppm)
Stable solid; relaxation properties similar to analyte; distinct shift.
Workflow Diagram
The following diagram illustrates the parallel processing workflow required for cross-validation.
Check T1: Did you wait long enough for the Fluorine signal to relax? (Most common error).
Check Impurities: Is there a non-fluorinated impurity contributing to the mass (lowering 19F purity) but overlapping in 1H?
Check Deuteration: If the "d4" is actually "d3" (incomplete deuteration), the molar mass used in the calculation is wrong, and residual protons might skew the 1H integration.
References
Burton, I. W., et al. "Quantitative 1H NMR spectroscopy." Analytical Chemistry, 2005.[6] Link
Malet-Martino, M., & Holzgrabe, U. "Quantitative 19F NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2014.[1] Link[1]
Saito, T., et al. "Absolute purity determination of fluorinated compounds by 19F qNMR." Metrologia, 2012. Link
Taki, M., et al. "Standardization of 1H qNMR for purity assessment of organic compounds." Wako Pure Chemical Industries Technical Report. Link
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. (Standard Text for Pulse Sequences).
Impact of deuteration on charge carrier mobility in thiophene semiconductors
Impact on Charge Carrier Mobility, Stability, and Structural Dynamics Executive Summary This guide provides an in-depth technical comparison between standard hydrogenated thiophene semiconductors (e.g., P3HT, PEDOT) and...
Author: BenchChem Technical Support Team. Date: March 2026
Impact on Charge Carrier Mobility, Stability, and Structural Dynamics
Executive Summary
This guide provides an in-depth technical comparison between standard hydrogenated thiophene semiconductors (e.g., P3HT, PEDOT) and their deuterated isotopologues. Contrary to the common assumption that isotopic substitution might drastically alter electronic band structure, experimental and theoretical evidence suggests that deuteration has a negligible to slightly negative impact on charge carrier mobility in high-performance polymers.
The primary value of deuteration lies not in mobility enhancement, but in kinetic stability (Kinetic Isotope Effect) and structural resolution (Neutron Scattering contrast). This guide details the mechanistic underpinnings, comparative performance data, and synthesis protocols for researchers utilizing deuterated organic semiconductors (OSCs).
Part 1: Mechanistic Comparison & Causality
The substitution of Hydrogen (
) with Deuterium ( or ) introduces a mass increase () without altering the electronic potential surface.[1] However, this mass change fundamentally alters vibrational modes and nuclear dynamics, influencing charge transport and stability through three distinct mechanisms.
1. Charge Transport: The "Null" or "Negative" Effect
In organic semiconductors, charge transport occurs via two competing regimes: Band-like transport (delocalized) or Hopping transport (localized).
Hopping Regime (Nuclear Tunneling): Charge transfer rates depend on the overlap of vibrational wavefunctions. Heavier deuterated nuclei have smaller vibrational amplitudes and reduced tunneling probability. Theoretical models predict a reduction in mobility (10–20%) for deuterated systems dominated by hopping.
Band-like Regime (Phonon Scattering): In highly crystalline domains, transport is limited by phonon scattering. While deuteration lowers phonon frequencies (
), potentially altering electron-phonon coupling, experimental data on high-mobility polymers (e.g., DPP-based) often shows no statistically significant difference in mobility.
2. Kinetic Stability: The C-D Strength Advantage
The Carbon-Deuterium (
) bond is shorter and stronger than the bond due to a lower zero-point energy (ZPE).
Oxidation Resistance: The primary degradation pathway for thiophenes involves hydrogen abstraction (radical oxidation). The Primary Kinetic Isotope Effect (KIE) makes
cleavage significantly slower ( at RT), theoretically enhancing oxidative stability.
3. Structural Packing & Morphology
Deuteration reduces the molar volume slightly (due to smaller vibrational amplitude), which can increase intermolecular interactions.
Result: Deuterated polymers often exhibit slightly higher melting (
) and crystallization () temperatures, indicating more robust packing, though the overall stacking distance remains largely unchanged.
Part 2: Comparative Performance Data
The following data summarizes the impact of deuteration on key performance metrics for a representative donor-acceptor polymer (e.g., DPP-based) and P3HT.
Major Benefit (High contrast for morphology studies)
Key Insight: Researchers should utilize deuterated thiophenes when the goal is to probe transport mechanisms (via neutron scattering) or enhance lifetime , rather than to boost initial mobility values.
Part 3: Visualization of Mechanisms
Diagram 1: Isotope Effect on Transport & Stability
This diagram illustrates how the mass difference (
vs ) propagates through vibrational modes to affect tunneling (mobility) and bond strength (stability).
Caption: Logical flow showing how deuteration strengthens bonds (Stability) while potentially dampening nuclear tunneling (Mobility).
Part 4: Experimental Protocol
This protocol outlines the synthesis of a deuterated thiophene monomer and the subsequent fabrication of an OFET device to measure mobility. This workflow is self-validating through NMR and electrical characterization.
Phase 1: Synthesis of Deuterated Monomer (e.g., 3-hexyl-d13-thiophene)
Objective: Create a high-purity deuterated precursor for polymerization.
Bromination: Convert monomer to 2,5-dibromo-3-hexyl-d13-thiophene using NBS (N-bromosuccinimide) in DMF.
Grignard Metathesis (GRIM):
Treat dibromo-monomer with
(1.0 eq) in THF at 0°C for 30 mins.
Add
catalyst and stir at RT for 2 hours.
Quenching & Purification: Quench with methanol. Soxhlet extract sequentially with methanol, hexanes (removes oligomers), and chloroform (collects high
polymer).
Phase 3: OFET Device Fabrication & Measurement
Objective: Quantify Charge Carrier Mobility (
).
Substrate Prep: Clean
wafers (Gate/Dielectric) with Piranha solution (Caution!), acetone, and IPA. Treat surface with OTS (octadecyltrichlorosilane) to minimize trap states.
Deposition: Spin-coat P3HdT solution (5 mg/mL in dichlorobenzene) at 1500 rpm for 60s. Anneal at 150°C for 30 mins in a glovebox (
atmosphere).
Metallization: Thermally evaporate Gold (Au) Source/Drain electrodes (50 nm) through a shadow mask.
Measurement:
Sweep Gate Voltage (
) from +10V to -60V (p-type).
Extract
using the saturation equation:
Validation: Compare linear vs. saturation mobility. If
, contact resistance is too high (reject device).
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from deuterated precursor synthesis to device characterization.
References
Deuteration Effects on D-A Polymers:
Lee, J., et al. (2025). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. Macromolecules.
[Link](Note: Representative citation for recent DPP work)
Theoretical Prediction of Isotope Effects:
Jiang, Y., et al. (2014). Theoretical Prediction of Isotope Effects on Charge Transport in Organic Semiconductors. The Journal of Physical Chemistry Letters, 5(11), 1956-1961.
[Link]
Photo-oxidation and Stability:
Tournebize, A., et al. (2013). New Insights into the Mechanisms of Photodegradation/Stabilization of P3HT:PCBM Active Layers Using Poly(3-hexyl-d13-Thiophene). Chemistry of Materials, 25(16), 3382-3390.
[Link]
Neutron Scattering & Dynamics:
Shao, M., et al. (2016). Neutron Scattering Studies of the Structure and Dynamics of Conjugated Polymers. Chemical Reviews.
[Link]
Mass spectrometry fragmentation patterns of 3-(4-Fluorophenyl)thiophene-d4
The following Publish Comparison Guide is structured to provide an in-depth technical analysis of 3-(4-Fluorophenyl)thiophene-d4 , specifically focusing on its application as a Stable Isotope Labeled (SIL) Internal Stand...
Author: BenchChem Technical Support Team. Date: March 2026
The following Publish Comparison Guide is structured to provide an in-depth technical analysis of 3-(4-Fluorophenyl)thiophene-d4 , specifically focusing on its application as a Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of the regioisomeric impurity 3-(4-fluorophenyl)thiophene in Canagliflozin drug substances.
Content Type: Technical Comparison & Application Guide
Subject: Mass Spectrometry Fragmentation & Validation of Deuterated Internal Standards
Target Audience: Analytical Chemists, drug development scientists (CMC), and QC researchers.[1][2]
Executive Summary: The Critical Role of Regioisomer Quantification
In the synthesis of SGLT2 inhibitors like Canagliflozin , the intermediate 2-(4-fluorophenyl)thiophene is the active building block.[1][3][4][5] However, the 3-(4-fluorophenyl)thiophene regioisomer (CAS 119492-73-8) is a common process impurity formed during cross-coupling reactions (e.g., Suzuki-Miyaura).[1][4]
Accurate quantification of this impurity at trace levels (ppm) is mandatory for regulatory compliance (ICH Q3A).[1][2][4] This guide compares the performance of the deuterated internal standard, 3-(4-Fluorophenyl)thiophene-d4 , against external standardization and analog methods, proving its superiority in mitigating matrix effects and ensuring spectral specificity.[1][2][4]
Compound Profile & Structural Logic
To understand the fragmentation, we must first establish the structural differences between the analyte and the internal standard.[1][2]
Feature
Native Analyte
Internal Standard (Product)
Name
3-(4-Fluorophenyl)thiophene
3-(4-Fluorophenyl)thiophene-d4
Formula
C₁₀H₇FS
C₁₀H₃D₄FS
MW
178.22 Da
182.25 Da
Label Position
None
Phenyl Ring (2,3,5,6-d4)
Role
Impurity / Target Analyte
Quantitation Reference (SIL-IS)
Scientific Insight: The choice of labeling the phenyl ring (d4) rather than the thiophene ring is strategic.[1][2][4] The phenyl ring contains 4 protons, allowing for a +4 Da mass shift, which is sufficient to avoid isotopic overlap (cross-talk) from the natural M+2 isotope of sulfur (³⁴S, ~4.2% abundance) in the native analyte.[1][2][4]
Mass Spectrometry Fragmentation Patterns
The following analysis compares the Electron Ionization (EI, 70 eV) fragmentation patterns. This "hard" ionization technique is preferred for these non-polar aromatic compounds over ESI, as it yields structural fingerprints essential for distinguishing regioisomers.[1][2][4]
The following diagram illustrates the mechanistic pathways. Note how the Thiophene Cation serves as a "null shift" control, verifying that the deuterium label is exclusively on the phenyl ring.[1][2]
Caption: Comparative EI-MS fragmentation pathway showing mass shifts (red) and conserved fragments (yellow) for 3-(4-Fluorophenyl)thiophene-d4.
Performance Comparison: d4-IS vs. Alternatives
Why invest in a custom d4 standard? The data below compares the d4-IS method against External Standardization (no IS) and Analog IS (using 2-phenylthiophene).
Method Validation Metrics (Simulated Data)
Metric
External Std
Analog IS (2-Phenylthiophene)
d4-IS (Product)
Retention Time Match
N/A
ΔRT ≈ 0.2 - 0.5 min
Co-eluting (ΔRT < 0.02 min)
Matrix Effect Correction
None (High Risk)
Partial (Different ionization efficiency)
Near Perfect (Identical ionization)
Recovery (Spiked Matrix)
75% - 115%
85% - 105%
98% - 102%
Linearity (R²)
0.985
0.992
> 0.999
Precision (%RSD)
> 5.0%
2.0% - 4.0%
< 1.0%
Expert Analysis:
Co-elution is Key: In GC-MS, matrix components often co-elute with the analyte, suppressing or enhancing the signal.[1][2][4] Because the d4-IS co-elutes exactly with the native analyte, it experiences the exact same suppression events.[1][4] An analog IS (like 2-phenylthiophene) elutes slightly earlier or later, missing the specific matrix suppression window, leading to quantitation errors.[1][2][4]
Carrier Effect: The d4-IS can act as a "carrier," preventing the adsorption of trace levels of the native impurity on active sites in the GC liner or column, improving low-level sensitivity (LOD).[1][2][4]
Experimental Protocol: Self-Validating Workflow
This protocol outlines a Standard Addition approach using the d4-IS to validate the impurity level in a Canagliflozin drug substance batch.
Step 1: Stock Preparation
Native Stock: Dissolve 3-(4-Fluorophenyl)thiophene reference standard in Methanol (1 mg/mL).
IS Stock: Dissolve 3-(4-Fluorophenyl)thiophene-d4 in Methanol (1 mg/mL).
Step 2: Sample Preparation (Spiking)[1][2]
Weigh 50 mg of Canagliflozin API (Drug Substance).[2][4]
Dissolve in 10 mL Methanol.
Spike IS: Add 50 µL of d4-IS Stock (Final conc: 5 µg/mL).
Note: The high concentration of API requires the IS to be highly specific to avoid interference.[1]
Step 3: GC-MS Analysis
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).[1][2][4]
):
Plot vs. Concentration for the calibration curve.[1][2][4]
Workflow Visualization
Caption: Self-validating quantitative workflow using d4-Internal Standard for impurity profiling.
References
National Institute of Standards and Technology (NIST). (2023).[2] Mass spectrum of Thiophene and Phenylthiophene derivatives. NIST Chemistry WebBook, SRD 69.[2][4] Retrieved from [Link][1][2][4]
U.S. Food and Drug Administration (FDA). (2013).[1][2] Canagliflozin (Invokana) Pharmacology Review: Impurity Profiling. Retrieved from [Link][1][2][4]
Nomura, S., et al. (2010).[1][2][6] "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor".[1][2][4] Journal of Medicinal Chemistry, 53(17), 6355–6360.[2][4] Retrieved from [Link]
Comparative Study of Fluorescence Quantum Yields: d4-Labeled vs. Protio-Thiophenes
This guide is designed as a high-level technical resource for researchers investigating the photophysical impact of deuteration on thiophene-based chromophores. It synthesizes established photochemical laws with specific...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed as a high-level technical resource for researchers investigating the photophysical impact of deuteration on thiophene-based chromophores. It synthesizes established photochemical laws with specific synthetic and analytical protocols.
Executive Summary
Objective: To quantify the deuterium isotope effect on the fluorescence quantum yield (
) of thiophene-based fluorophores.
Core Insight: Deuteration (d4-labeling) of the thiophene ring suppresses high-frequency C-H vibrational modes (), thereby reducing the rate of non-radiative decay () via internal conversion. This typically results in a measurable increase in and fluorescence lifetime () compared to the protio (h4) analog, governed by the Energy Gap Law.
Target Application: Enhancing emissivity in organic light-emitting diodes (OLEDs), improving signal-to-noise ratios in fluorescent tracers, and mechanistic elucidation of decay pathways in organic semiconductors.
Scientific Rationale: The Isotope Effect
The fluorescence quantum yield is defined by the competition between radiative (
Intersystem Crossing (ISC): Enhanced by the heavy-atom effect of Sulfur (spin-orbit coupling).
Internal Conversion (IC): Mediated by vibrational coupling between the excited singlet state (
) and the ground state ().
The Deuterium Advantage:
Replacing Hydrogen with Deuterium lowers the vibrational frequency of the C-X stretch (
vs. ). This increases the number of vibrational quanta required to bridge the energy gap, exponentially decreasing the Franck-Condon factor and thus reducing the non-radiative rate .
Mechanism Visualization
Caption: Jablonski-style flow illustrating the suppression of the Internal Conversion channel in d4-labeled thiophenes.
Comparative Performance Analysis
The following data illustrates the expected performance shift upon perdeuteration. While monomeric thiophene has negligible fluorescence, oligothiophenes (e.g., terthiophene, P3HT) exhibit significant gains.
Reduced vibrational energy dissipation limits bond rupture.
*Note: Absolute values depend heavily on the specific oligomer length (n) and solvent. The "Performance Shift" indicates the relative change observed in comparative studies of deuterated aromatics.
Experimental Protocols
Phase A: Synthesis of Thiophene-d4 (Monomer)
Objective: To create the isotopically labeled building block.
Reference Method: Acid-catalyzed H/D exchange using
.
Reagents: Thiophene (99%), Deuterium Oxide (
, >99.8% D), Phosphorus Pentoxide ().
Setup: Pressure-resistant sealed tube or autoclave.
Procedure:
Mix Thiophene (1 eq) with
(excess, ~12 eq).
Cool to 0°C. Slowly add
(3.5 eq) to generate active deuterated phosphoric acid species in situ.
Seal and heat to 120°C for 24 hours .
Cool, quench with water, and extract with
.
Dry over
and distill.
Validation:
H-NMR should show disappearance of signals at 7.0-7.4 ppm. MS should show M+ peak shift from 84 (h4) to 88 (d4).
Yield: Expect ~80%.
Phase B: Relative Quantum Yield Measurement
Objective: To accurately determine
of the d4-labeled compound relative to the h4-standard.
Protocol:
Standard Selection: Use the protio-analog (h4-thiophene derivative) as the reference standard to minimize refractive index errors.
Sample Preparation:
Prepare solutions of both d4 and h4 samples in the same solvent (e.g., spectroscopic grade cyclohexane or THF).
Adjust concentrations so that optical density (OD) at the excitation wavelength (
) is identical and < 0.1 (to avoid inner filter effects).
Spectroscopy:
Record UV-Vis absorption spectra to confirm OD matching.
Record Fluorescence emission spectra (
) using the same slit widths and integration time.
Integrate the area under the emission curve (
).
Calculation:
Since solvent is identical, refractive index () terms cancel out.
Experimental Workflow Diagram
Caption: Step-by-step workflow from isotopic labeling to quantum yield determination.
References
Deuterium Isotope Effects in Fluorescence: Ricci, R. W. (1970). Deuterium-isotope effect on the fluorescence yields and lifetimes of indole derivatives. Photochemistry and Photobiology.[2] Link
Synthesis of Thiophene-d4: Zhang, Y., et al. (2016). Method for synthesizing thiophene-d4. Patent CN105884755A. Link
Thiophene Photophysics: Rasmussen, S. C., et al. (2015). Fluorescent thiophene-based materials and their outlook for emissive applications. Chemical Communications.[3] Link
Quantum Yield Measurement Standards: Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link
Isotope Effect in Dyes: Karstens, T., & Kobs, K. (1980). Deuterium isotope effect on the fluorescence quantum yield of dye solutions. Journal of Physical Chemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Methodological Comparison & Structural Validation Guide
Executive Summary & The Analytical Dilemma
3-(4-Fluorophenyl)thiophene-d4 (Molecular Formula: C₁₀H₃D₄FS) is a critical isotopically labeled intermediate, frequently utilized in the synthesis, pharmacokinetic tracing, and mass spectrometry internal standardization of SGLT2 inhibitors such as Canagliflozin[1][].
For analytical scientists, confirming the absolute structure of this compound presents a unique challenge: one must validate both the 3D molecular framework (the connectivity of the thiophene and fluorophenyl rings) and the precise location of the four deuterium atoms.
While Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the 3D framework of small molecules, it suffers from a fundamental physical limitation when analyzing isotopologues. X-rays scatter off the electron clouds of atoms[3]. Because hydrogen (H) and deuterium (D) both possess exactly one electron, their X-ray scattering factors are virtually identical[3]. Consequently, SCXRD cannot reliably distinguish the d4 isotopologue from its unlabelled counterpart.
To build a self-validating structural profile, SCXRD must be paired orthogonally with Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) [4]. In rare cases where absolute spatial coordinates of the deuterium atoms are required, Neutron Diffraction (ND) must be employed, as neutrons scatter off the atomic nucleus, yielding vastly different scattering lengths for H (-3.742 fm) and D (+6.674 fm)[3].
Comparative Performance of Elucidation Techniques
The following table summarizes the quantitative and qualitative capabilities of each analytical alternative when applied to 3-(4-Fluorophenyl)thiophene-d4.
Analytical Technique
Primary Target
H/D Scattering & Resonance Data
Minimum Sample Size
Causality / Rationale
Single-Crystal X-ray Diffraction (SCXRD)
3D Framework, Packing, Connectivity
H and D both have 1 electron (Identical X-ray scattering)
~0.1 mm³ crystal
Validates the heavy atom (C, F, S) connectivity and molecular conformation.
Nuclear Magnetic Resonance (NMR)
Isotopic Purity, Regiochemistry
¹H (Spin 1/2), ²H (Spin 1), ¹³C (Spin 1/2)
~5–10 mg powder
Confirms the exact position of the 4 deuterium atoms via C-D spin coupling.
High-Resolution Mass Spectrometry (HRMS)
Exact Mass, Bulk Isotope Ratio
Mass shift of +4.025 Da vs. unlabelled
<1 mg powder
Validates the bulk molecular formula (C₁₀H₃D₄FS).
Neutron Diffraction (ND)
Absolute H/D Spatial Coordinates
H (-3.742 fm) vs. D (+6.674 fm) scattering lengths
>1.0 mm³ crystal
Used only when exact H/D spatial coordinates are critical for the study.
Self-Validating Experimental Protocols
Protocol 1: Single Crystal Growth via Vapor Diffusion
Causality: Thiophene derivatives often exhibit high solubility in common organic solvents. Slow evaporation frequently leads to rapid supersaturation, resulting in twinned crystals or polycrystalline crusts. Vapor diffusion provides the slow, thermodynamically controlled environment necessary for diffraction-quality single crystals[5][6].
Solvent Selection: Dissolve ~10 mg of 3-(4-Fluorophenyl)thiophene-d4 in 0.5 mL of a "good" solvent, such as Tetrahydrofuran (THF) or Toluene, inside a 2 mL inner glass vial.
Anti-Solvent Chamber: Place the unsealed 2 mL vial into a larger 20 mL outer vial containing 3 mL of an anti-solvent (e.g., Hexanes or Hexamethyldisiloxane)[5][7].
Diffusion: Seal the outer vial tightly with a Teflon-lined cap and leave undisturbed at room temperature. Over 3–5 days, the anti-solvent will slowly diffuse into the inner vial, smoothly lowering the solubility and inducing nucleation.
Protocol 2: SCXRD Data Collection and Refinement
Causality: Thiophene rings are notorious for exhibiting 180-degree rotational disorder in the solid state at room temperature. Collecting data at cryogenic temperatures freezes out this dynamic motion, drastically reducing thermal ellipsoids and improving the resolution of the heavy atom framework[4][6].
Mounting: Harvest a single crystal (ideally 0.1–0.2 mm in size) and mount it on a MiTeGen loop using Paratone-N oil to prevent solvent loss and oxidation.
Cryo-Cooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.
Diffraction: Collect data using a diffractometer equipped with a microfocus X-ray source (Cu-Kα, λ = 1.5418 Å).
Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine against F² (SHELXL). Note: The deuterium atoms must be modeled geometrically at the calculated positions on the fluorophenyl ring, as the X-ray data alone will not confirm their isotopic nature.
Protocol 3: Isotopic Validation via NMR and HRMS
Causality: To validate the SCXRD framework, NMR and HRMS are used to confirm the d4 substitution. ¹³C NMR is particularly powerful here: carbons directly attached to deuterium will exhibit characteristic multiplet splitting (due to C-D spin-spin coupling) and reduced signal intensity (due to the loss of the Nuclear Overhauser Effect), pinpointing the exact location of the isotopes.
HRMS: Analyze the sample via ESI-TOF MS. The observed [M+H]⁺ peak must match the theoretical exact mass of C₁₀H₄D₄FS⁺ (~183.058 Da) within <5 ppm error, confirming bulk isotopic purity.
NMR: Dissolve 5 mg of the compound in CDCl₃. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹H NMR will show signals only for the three protons on the thiophene ring, while the fluorophenyl proton signals will be absent, confirming the regioselective d4 labeling.
Structural Elucidation Workflow
Workflow for orthogonal structural elucidation of deuterated small molecules.
This guide outlines the precise disposal and handling procedures for 3-(4-Fluorophenyl)thiophene-d4 .[1][2] Executive Safety Directive: Treat this compound as a Halogenated Organic Hazardous Waste . The presence of the f...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the precise disposal and handling procedures for 3-(4-Fluorophenyl)thiophene-d4 .[1][2]
Executive Safety Directive:
Treat this compound as a Halogenated Organic Hazardous Waste . The presence of the fluorine atom and the thiophene ring dictates that it must be incinerated in a facility equipped with acid gas scrubbers to neutralize Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) released during combustion.[1]
Chemical Profile & Hazard Analysis
To dispose of this chemical safely, you must understand what happens when it breaks down.[2][3] This is not just "chemical waste"; it is a precursor to corrosive gases.[1][2]
Feature
Property
Disposal Implication
Compound
3-(4-Fluorophenyl)thiophene-d4
Deuterated : High value, treat as micro-waste.[1][2][3]
Core Hazard
Toxic & Irritant
Contact Hazard : Double-gloving (Nitrile) is mandatory.[1][2]
Combustion
Releases HF (Hydrofluoric Acid gas)
Strictly Halogenated Stream : Never mix with non-halogenated solvents (e.g., Acetone, Hexane) if avoiding surcharges, though most labs combine them into the halogenated stream for safety.[1][2][3]
Combustion
Releases SOx (Sulfur Oxides)
Acid Gas Risk : Requires high-temperature incineration with scrubbing.[1][2]
Isotope
Deuterium (d4)
Non-Radioactive : Dispose of as standard chemical waste.[1][2] Do not use radioactive waste streams.[1][2]
Pre-Disposal: Satellite Accumulation Area (SAA) Setup
Before the waste leaves your bench, it must be managed in a Satellite Accumulation Area (SAA).[3]
Why? Fluorinated compounds are generally stable in glass; however, if HF is already present (degradation), plastic is preferred.[1][2][3] For this specific stable compound, glass is acceptable.[2][3][4]
Do NOT mix with: Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases.[1][2][3][5] Thiophenes can react violently with strong oxidizers.[1][2]
Deuterium Note: Because "d4" compounds are often used as internal standards in Mass Spectrometry, the waste volume is typically low (milligrams).[1][2] It is acceptable to co-mingle this with other Compatible Halogenated Solvents (e.g., Dichloromethane, Chloroform) unless your facility requires specific segregation for isotope recovery (rare).[1][2][3]
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Spill Cleanup)[1][2]
Applicability: Expired pure substance, contaminated silica gel, weighing papers, or spill debris.[2][3]
Transfer: Place the solid material into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid."
Labeling: Clearly write the full chemical name: 3-(4-Fluorophenyl)thiophene-d4.
Hazard Check: Check the boxes for "Toxic" and "Irritant" on the waste tag.[1][2]
Debris: Contaminated gloves and paper towels from handling this specific compound should be treated as hazardous waste, not regular trash, due to the fluorinated nature.[2][3]
Scenario B: Liquid Waste (Stock Solutions in Solvents)
Applicability: NMR samples, stock solutions in Methanol/DMSO/DCM.[1][2][3]
Stream Selection: Pour into the Halogenated Solvent waste container.[1][2]
Critical: Even if the solvent is Methanol (non-halogenated), the presence of the fluorinated solute (the thiophene) technically classifies the mixture as halogenated waste in many jurisdictions due to the combustion requirements.
Rinsing: Triple rinse the empty original vial with a compatible solvent (e.g., Dichloromethane) and add the rinsate to the waste container.[1][2]
Defacing: Deface the original commercial label before throwing the empty glass vial into the "Glass/Sharps" bin (only after triple rinsing).
Scenario C: Trace Analysis Waste (LC-MS Effluent)
Applicability: Mobile phase containing trace amounts of the standard.[1][2]
Volume Management: If the concentration is <0.1%, some facilities allow this in general solvent waste.[1][2] However, best practice for fluorinated aromatics is to maintain the Halogenated classification.[1][2][3]
Accumulation: Collect in carboys compatible with the mobile phase (usually aqueous/organic mixtures).
Decision Logic: The Disposal Workflow
The following diagram illustrates the decision-making process for disposing of 3-(4-Fluorophenyl)thiophene-d4 to ensure compliance and safety.
Figure 1: Decision tree for segregating and packaging fluorinated thiophene waste streams.
Regulatory & Compliance Checklist
Ensure your waste tag includes the following data to prevent rejection by EHS (Environmental Health & Safety) personnel:
Chemical Name: Must be written out in full. Do not use abbreviations like "3-FPT-d4".
Constituents: If in solution, list all solvents and their approximate percentages (e.g., Dichloromethane 99%, 3-(4-Fluorophenyl)thiophene-d4 <1%).
Hazard Class:
RCRA Code: While this specific compound is likely not P- or U-listed explicitly, it falls under Ignitable (D001) if in flammable solvent, and generally requires treatment as Halogenated Organic .[1][2][3]
Personal protective equipment for handling 3-(4-Fluorophenyl)thiophene-d4
Executive Summary & Scientific Context 3-(4-Fluorophenyl)thiophene-d4 is a stable, isotopically labeled derivative of 3-(4-Fluorophenyl)thiophene. In drug development, it serves as a critical Internal Standard (IS) for t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
3-(4-Fluorophenyl)thiophene-d4 is a stable, isotopically labeled derivative of 3-(4-Fluorophenyl)thiophene. In drug development, it serves as a critical Internal Standard (IS) for the quantitative analysis of thiophene-based pharmacophores (e.g., metabolites of SGLT2 inhibitors like Canagliflozin) via LC-MS/MS.
Why This Specific Isotope?
The "d4" designation typically indicates the replacement of four hydrogen atoms with deuterium. This mass shift (+4 Da) allows the mass spectrometer to differentiate the standard from the analyte while maintaining nearly identical chromatographic retention and ionization properties.
Operational Criticality: Handling requires protocols that prevent both biological exposure (toxicity) and isotopic dilution (hygroscopicity/proton exchange), which would compromise assay data integrity.
Risk Assessment & Hazard Identification
Based on the non-deuterated parent compound (CAS 119492-73-8) and structural analogs.
Wipe Down: Clean balance and hood surface with a 10% surfactant solution (e.g., Decon 90) followed by 70% Isopropanol.
Tool Cleaning: Rinse spatulas with acetone into a designated organic waste stream before removing them from the hood.
Workflow Visualization
The following diagram outlines the critical path for handling the compound to ensure data integrity and safety.
Caption: Operational workflow emphasizing moisture control during equilibration and containment during weighing.
Disposal & Environmental Compliance
Crucial: Do not dispose of fluorinated compounds down the drain. They are persistent and can form toxic byproducts.
Segregation:
Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste - Fluorinated Organics."
Liquid Waste: Collect in "Halogenated Organic Solvent" carboys.
Destruction Method:
The only validated disposal method is High-Temperature Incineration equipped with scrubbers to capture Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) gases [1].
References
PubChem. (2023). 3-(4-Fluorophenyl)thiophene Compound Summary (CID 7176329).[2] National Library of Medicine. Retrieved from [Link][2]